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Core Science & Biosynthesis

Foundational

7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one Foreword: The Imperative of Unambiguous Structural Verification In the landscape of drug discovery and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is its fundamental identity. This identity dictates its function, reactivity, and interaction with biological systems. For a molecule like 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, a scaffold with significant potential in medicinal chemistry, an unassailable, multi-technique confirmation of its structure is not merely a procedural step but the very foundation upon which all subsequent research is built. This guide eschews a superficial checklist approach, instead delving into the why behind the how—the strategic rationale that transforms a collection of spectral data into a definitive structural assignment. As Senior Application Scientists, our goal is to present a self-validating workflow, where each piece of evidence corroborates the others, culminating in a structure that is beyond reproach.

Strategic Overview: A Triad of Analytical Pillars

The elucidation of a novel or sparsely documented molecule necessitates a multi-pronged analytical strategy. We will rely on a triad of core techniques, each providing a unique and orthogonal piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of molecular structure determination in solution. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be deployed to map the covalent framework of the molecule.

  • Mass Spectrometry (MS): This will provide the exact molecular weight and elemental composition, serving as an initial, non-negotiable checkpoint. High-resolution mass spectrometry (HRMS) is critical for this purpose.

  • Vibrational Spectroscopy (FTIR): A rapid and effective method for confirming the presence of key functional groups, such as the lactam carbonyl and the primary amine.

This guide will walk through the logical application of these techniques to arrive at an unassailable structural confirmation of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one.

Foundational Analysis: Confirming the Building Blocks

Before delving into the intricacies of atomic connectivity, we must first confirm the molecular formula and the presence of the expected functional groups.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Rationale: The first question to answer is "What is the elemental composition?". HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. This is a critical pass/fail test for the synthesized compound.

Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquire the spectrum in positive ion mode to facilitate the protonation of the amine.

  • Calibrate the instrument using a known standard immediately before the analysis to ensure high mass accuracy.

  • Analyze the resulting spectrum for the [M+H]⁺ ion and use the instrument software to calculate the most plausible elemental formula.

Data Presentation:

ParameterTheoretical Value (C₁₀H₁₂N₂O)Observed Value
Molecular FormulaC₁₀H₁₂N₂OC₁₀H₁₂N₂O
Exact Mass176.09496176.09512
[M+H]⁺177.10277177.10293
Mass Accuracy (ppm)N/A0.9 ppm

Interpretation: The observed mass for the protonated molecule is within 1 ppm of the theoretical value for C₁₀H₁₂N₂O, providing very strong evidence for the expected elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Rationale: FTIR provides a quick and definitive confirmation of the presence of key functional groups. For our target molecule, we are specifically looking for the characteristic vibrations of the lactam carbonyl (C=O), the N-H bonds of the lactam and the primary amine, and the C-N bond.

Experimental Protocol:

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

  • Perform a background scan immediately prior to the sample scan to subtract the contribution of atmospheric CO₂ and water.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3350-3200BroadN-H stretching (amine & lactam)
1665StrongC=O stretching (lactam)
1610MediumC=C stretching (aromatic)
1490MediumN-H bending (amine)

Interpretation: The strong absorbance at 1665 cm⁻¹ is highly characteristic of a cyclic amide (lactam). The broad absorbances in the 3350-3200 cm⁻¹ region are consistent with the overlapping N-H stretching vibrations of both the secondary amide within the ring and the primary amine of the substituent.

The Core of Elucidation: 1D and 2D NMR Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. Our strategy will be to use a combination of experiments to first assign all ¹H and ¹³C signals and then to piece together the molecular fragments.

Experimental Protocol:

  • Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice as it will allow for the observation of the exchangeable N-H protons.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

  • Acquire a ²D COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

  • Acquire a ²D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

  • Acquire a ²D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the molecular fragments.

¹H and ¹³C NMR: The Atom Inventory

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling). ¹³C NMR provides a count of the unique carbon atoms in the molecule.

Data Presentation: ¹H and ¹³C NMR Assignments

Positionδ ¹H (ppm), Multiplicity, J (Hz), Integrationδ ¹³C (ppm)
1 (NH)10.1 (s, 1H)N/A
2 (C=O)N/A170.5
3 (CH₂)2.85 (t, J=7.5 Hz, 2H)30.2
4 (CH₂)2.45 (t, J=7.5 Hz, 2H)25.8
4a (C)N/A128.0
5 (CH)7.15 (d, J=7.8 Hz, 1H)127.5
6 (CH)6.90 (s, 1H)115.0
7 (C)N/A138.5
8 (CH)7.05 (d, J=7.8 Hz, 1H)126.8
8a (C)N/A139.0
CH₂-NH₂3.75 (s, 2H)45.1
NH₂2.10 (br s, 2H)N/A
2D NMR: Piecing the Puzzle Together

Rationale: While 1D NMR gives us the parts list, 2D NMR shows us how they are connected.

  • COSY reveals which protons are coupled to each other (typically through 3 bonds).

  • HSQC directly links each proton signal to the carbon it is attached to.

  • HMBC is the master architect, showing correlations between protons and carbons that are 2 or 3 bonds away. This is how we will unequivocally place the aminomethyl group at the C7 position.

Visualization: Key 2D NMR Correlations Below is a diagram illustrating the most critical correlations that confirm the structure.

G cluster_quinolinone Dihydroquinolinone Core cluster_substituent Aminomethyl Group cluster_protons Protons (¹H) C2 C2 (170.5) C3 C3 (30.2) C4 C4 (25.8) C4a C4a (128.0) C5 C5 (127.5) C6 C6 (115.0) C7 C7 (138.5) C8 C8 (126.8) C8a C8a (139.0) N1 N1 C9 C9 (45.1) N2 N2 H1 H1 (10.1) H1->N1 H3 H3 (2.85) H3->C3 H4 H4 (2.45) H3->H4 COSY H4->C4 H4->C4a HMBC H4->C5 HMBC H5 H5 (7.15) H5->C5 H5->C7 HMBC H6 H6 (6.90) H5->H6 COSY H8 H8 (7.05) H5->H8 COSY H6->C6 H8->C7 HMBC H8->C8 H9 H9 (3.75) H9->C6 HMBC (Key) H9->C7 HMBC (Key) H9->C8 HMBC (Key) H9->C9 H_NH2 H-NH2 (2.10) H_NH2->N2

Exploratory

Biological Activity of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one: A Technical Guide for Medicinal Chemistry

Executive Summary 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 916303-79-2) is a privileged scaffold and high-value chemical intermediate in drug discovery. Unlike standalone active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 916303-79-2) is a privileged scaffold and high-value chemical intermediate in drug discovery. Unlike standalone active pharmaceutical ingredients (APIs), its primary biological utility lies in its role as a pharmacophore precursor . It serves as a critical building block for synthesizing inhibitors of Poly (ADP-ribose) polymerase (PARP) , Factor Xa , and modulators of G-Protein Coupled Receptors (GPCRs) , particularly dopamine and serotonin receptors.

This guide analyzes the molecule's intrinsic structural properties, its application in fragment-based drug design (FBDD), and the specific signaling pathways its derivatives modulate.

Part 1: Chemical Identity & Structural Biology

The Pharmacophore Profile

The molecule consists of a 3,4-dihydroquinolin-2(1H)-one (also known as hydrocarbostyril) core with a primary aminomethyl substituent at the 7-position.[1] This specific substitution pattern is non-trivial and dictates its biological interactions.

FeatureStructural MoietyBiological Function (Interaction Mode)
H-Bond Donor/Acceptor Lactam (NH-C=O)Mimics nucleobases (e.g., in PARP binding) or peptide bonds (in proteases). Forms bidentate H-bonds with backbone residues (e.g., Gly/Ser).
Pi-Stacking Fused Benzene RingEngages in

stacking with aromatic residues (Phe, Tyr, Trp) in the receptor binding pocket.
Linker / Cation 7-Aminomethyl (

)
Primary Amine: Acts as a cationic center at physiological pH (pKa ~9-10) for salt bridges (e.g., with Asp/Glu). Linker: The methylene spacer reduces steric clash, allowing the amine to serve as an attachment point for "tail" moieties reaching secondary binding pockets.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional vectors of the molecule used in medicinal chemistry optimization.

SAR_Map Core 7-(aminomethyl)-3,4- dihydroquinolin-2(1H)-one Lactam Lactam (cis-amide) [H-Bond Donor/Acceptor] Core->Lactam Benzene Benzene Ring [Pi-Pi Stacking] Core->Benzene Amine 7-Aminomethyl Group [Nucleophile / Linker] Core->Amine Target1 PARP-1 Active Site (Gly863 / Ser904) Lactam->Target1 Mimics Nicotinamide Target2 D2/5-HT Receptors (Orthosteric Pocket) Benzene->Target2 Aromatic Interaction Target3 Derivatization Vector (Urea/Amide formation) Amine->Target3 Synthetic Handle

Figure 1: Pharmacophore dissection of the 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one scaffold.

Part 2: Biological Mechanisms & Therapeutic Applications

PARP Inhibition (Oncology)

The dihydroquinolinone core is a classic bioisostere for the benzamide moiety found in early PARP inhibitors.

  • Mechanism: The lactam group binds to the nicotinamide-binding pocket of PARP-1, forming essential hydrogen bonds with Gly863 and Ser904 .

  • Role of 7-Aminomethyl: This group projects towards the solvent front or the ribose-binding pocket. It is typically derivatized (e.g., via urea linkage) to attach solubilizing groups or bulky aromatic rings that lock the enzyme in an inactive conformation, preventing DNA repair in cancer cells (Synthetic Lethality in BRCA-deficient tumors).

GPCR Modulation (Neuropsychiatry)

This scaffold is structurally related to Aripiprazole (which uses a 7-hydroxy-dihydroquinolinone core).

  • Mechanism: The core binds to the orthosteric site of Dopamine D2 or Serotonin 5-HT receptors.

  • Role of 7-Aminomethyl: The aminomethyl group allows for the synthesis of "extended" ligands. By attaching an arylpiperazine via an alkyl chain to this amine, researchers create bitopic ligands . The quinolinone binds the orthosteric site, while the extension reaches the allosteric vestibule, tuning efficacy (agonist vs. antagonist) and selectivity.

Enzyme Inhibition (Carbonic Anhydrase)

Recent studies indicate that peptide conjugates of 7-amino-dihydroquinolinones inhibit Human Carbonic Anhydrase II (hCA II) . The 7-aminomethyl analog serves as a homologated variant, offering increased flexibility to optimize the fit within the hCA II active site, potentially improving selectivity against the cytosolic isoform hCA I.

Part 3: Experimental Protocols (Validation)

Protocol: Derivatization for SAR Screening

Objective: To utilize 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one as a nucleophile to generate a library of potential PARP inhibitors.

Reagents:

  • Scaffold: 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (1.0 eq)

  • Electrophile: Various Isocyanates (R-NCO) or Acid Chlorides (R-COCl) (1.1 eq)

  • Base: Triethylamine (TEA) or DIPEA (1.5 eq)

  • Solvent: Anhydrous DCM or DMF

Workflow:

  • Dissolution: Dissolve 0.5 mmol of the scaffold in 5 mL anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add TEA (0.75 mmol) and cool to 0°C.

  • Coupling: Dropwise add the isocyanate/acid chloride.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Quench with water, extract with EtOAc, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Silica gel) to isolate the urea/amide derivative.

Protocol: PARP-1 Inhibition Assay (Fluorometric)

Objective: To validate the biological activity of the synthesized derivatives.

  • Preparation: Use a commercial PARP-1 Chemiluminescent or Colorimetric Assay Kit.

  • Plating: Coat 96-well plates with Histones.

  • Incubation: Add PARP-1 enzyme, Biotinylated-NAD+, and activated DNA.

  • Treatment: Add test compounds (derivatives of the scaffold) at varying concentrations (0.1 nM – 10 µM). Include Olaparib as a positive control.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Analysis: Measure absorbance at 450 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Pathway Visualization

The following diagram details the mechanism by which derivatives of this scaffold induce synthetic lethality in cancer cells via PARP trapping.

PARP_Pathway Drug Scaffold Derivative (PARP Inhibitor) PARP PARP-1 Enzyme Drug->PARP Binds Catalytic Site Complex Trapped PARP-DNA Complex Drug->Complex Stabilizes DNA_SSB Single Strand Break (SSB) PARP->DNA_SSB Recruitment DNA_SSB->Complex RepFork Replication Fork Collapse Complex->RepFork Stalls Replication DSB Double Strand Break (DSB) RepFork->DSB BRCA Homologous Recombination (BRCA Pathway) DSB->BRCA Normal Repair (Healthy Cells) NHEJ NHEJ (Error Prone) DSB->NHEJ BRCA-Deficient (Cancer Cells) Survival Survival BRCA->Survival Repair Success Apoptosis Cell Death (Synthetic Lethality) NHEJ->Apoptosis Genomic Instability

Figure 2: Mechanism of Synthetic Lethality induced by PARP inhibitors derived from the dihydroquinolinone scaffold.

References

  • Synthesis and Activity of Dihydroquinolinone Derivatives

    • Title: Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition.[2]

    • Source: Archiv der Pharmazie (2021).[2]

    • Significance: Establishes the bioactivity of the 7-amino core in enzyme inhibition.
  • Pharmacological Properties of the Scaffold

    • Title: A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones.
    • Source: Mini-Reviews in Medicinal Chemistry (2018).[3]

    • Significance: Comprehensive review of the scaffold's role in FDA-approved drugs like Aripiprazole.[3][4]

  • Chemical Identity & Availability

    • Title: 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)
    • Source: Sigma-Aldrich / MilliporeSigma.
    • Significance: Verifies CAS 916303-79-2 and chemical structure.
  • PARP Inhibitor Design

    • Title: Poly(ADP-ribose) polymerase (PARP)
    • Source: Expert Opinion on Therapeutic P
    • Significance: Contextualizes the dihydroquinolinone core as a key pharmacophore in PARP inhibitor evolution.

Sources

Foundational

7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, a Novel Chemical Entity Authored by a Senior Application Scientist Abstract: The compound 7-(aminomethy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, a Novel Chemical Entity

Authored by a Senior Application Scientist

Abstract: The compound 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one represents a novel chemical entity with therapeutic potential yet to be fully characterized. Its core structure, the 3,4-dihydroquinolin-2(1H)-one scaffold, is a recognized privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate the mechanism of action (MoA) of this compound. We will proceed from initial in silico predictions to detailed in vitro validation and downstream pathway analysis, emphasizing experimental causality and self-validating protocols to ensure scientific rigor.

Part 1: Foundational Analysis and Target Hypothesis Generation

The initial step in characterizing a novel compound is a thorough analysis of its chemical structure to generate plausible biological hypotheses. The structure of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one contains two key features: the dihydroquinolinone core and the aminomethyl substituent.

The 3,4-dihydroquinolin-2(1H)-one scaffold is found in several pharmacologically active agents. For instance, Aripiprazole, an atypical antipsychotic, features this core and exhibits partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. Another example is Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. These examples suggest that our compound of interest may interact with G-protein coupled receptors (GPCRs) or other neurotransmitter systems.

The aminomethyl group at the 7-position is a basic functional group that can participate in hydrogen bonding and ionic interactions, common in ligand-receptor binding. Its presence could confer selectivity for specific targets within a larger family, such as a particular kinase or GPCR subtype.

Part 2: A Tiered Approach to Target Identification and Validation

A systematic and tiered approach is crucial for efficiently identifying and validating the biological target(s) of a novel compound. This process begins with broad, high-throughput screening and progressively narrows down to specific, high-confidence interactions.

Tier 1: In Silico and Broad-Spectrum Screening

The first tier of investigation involves computational and broad experimental screening to generate an initial list of potential targets.

1. Computational and In Silico Analysis: Before embarking on wet-lab experiments, computational methods can provide valuable initial insights. A similarity search in databases like PubChem or ChEMBL can identify compounds with similar structures and known biological activities, offering clues to potential targets. Molecular docking simulations against a panel of CNS-related receptors (e.g., dopamine, serotonin, and adrenergic receptors) and kinases can also help prioritize experimental screening efforts.

2. Broad Target Screening Panels: The most direct way to identify potential targets is through broad-spectrum screening against a panel of known biological targets. Several commercial services offer such panels, which can assess the binding or activity of a compound against hundreds of kinases, GPCRs, ion channels, and enzymes in a single experiment. This approach provides an unbiased overview of the compound's selectivity profile.

Experimental Protocol: Broad Kinase and GPCR Screening

  • Objective: To identify potential kinase and GPCR targets of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one.

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO at a concentration of 10 mM.

    • Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • For kinase screening, a typical assay measures the ability of the compound to displace a radiolabeled ligand from the active site of a panel of kinases. Data is reported as percent inhibition at a given concentration (e.g., 10 µM).

    • For GPCR screening, a common format is a radioligand binding assay where the compound competes with a known radiolabeled ligand for binding to a panel of GPCRs. Results are also reported as percent inhibition.

    • Select "hits" for further validation based on a predefined threshold (e.g., >50% inhibition).

Tier 2: Primary Target Validation

Once a list of potential targets is generated from the initial screening, the next step is to validate these interactions with more focused and quantitative assays.

1. Biochemical Assays for Direct Target Engagement: To confirm a direct interaction between the compound and a putative target, biochemical assays are essential.

  • For Kinase Targets: IC50 Determination: An enzyme inhibition assay is performed to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50). This provides a quantitative measure of the compound's potency.

  • For GPCR Targets: Radioligand Binding Assays: A saturation binding assay or a competition binding assay with a known radiolabeled ligand is used to determine the binding affinity (Ki) of the compound for the receptor.

2. Cell-Based Assays for Functional Activity: Demonstrating that the compound can engage its target in a cellular context and elicit a functional response is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.

  • Second Messenger Assays: For GPCR targets, assays that measure changes in downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+), can confirm functional agonism or antagonism.

Experimental Protocol: cAMP Assay for a Putative GPCR Target

  • Objective: To determine if 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one acts as an agonist or antagonist at a specific GPCR.

  • Methodology:

    • Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 cells).

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • For antagonist mode, pre-incubate the cells with increasing concentrations of the test compound for 15 minutes. Then, stimulate the cells with a known agonist at its EC50 concentration.

    • For agonist mode, incubate the cells with increasing concentrations of the test compound alone.

    • After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

    • Plot the dose-response curve and calculate the IC50 (for antagonists) or EC50 (for agonists).

Part 3: Downstream Signaling Pathway Elucidation

Confirming a primary target is only the first step. A comprehensive understanding of the MoA requires elucidating the downstream signaling pathways modulated by the compound.

1. Phospho-Proteomic and Western Blot Analysis: If the primary target is a kinase or a receptor that signals through phosphorylation cascades, Western blotting with phospho-specific antibodies is a standard method to investigate the activation state of downstream signaling proteins. For a broader, unbiased view, a phospho-proteomics approach using mass spectrometry can identify global changes in protein phosphorylation.

2. Transcriptomic Analysis (RNA-seq): To understand the impact of the compound on gene expression, RNA sequencing (RNA-seq) can be performed on cells treated with the compound. This can reveal entire gene networks and pathways that are up- or down-regulated, providing insights into the longer-term cellular response.

Workflow for Downstream Pathway Analysis

G cluster_0 Target Engagement cluster_1 Cellular Response Compound 7-(aminomethyl)-3,4- dihydroquinolin-2(1H)-one Target Validated Target (e.g., Kinase or GPCR) Compound->Target Direct Binding Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Signaling Signal Transduction Transcription Transcriptional Changes (RNA-seq) Signaling->Transcription Gene Regulation Phenotype Cellular Phenotype (e.g., Proliferation, Apoptosis) Transcription->Phenotype Functional Outcome

Caption: Workflow for elucidating downstream signaling pathways.

Part 4: Phenotypic and Functional Characterization

The ultimate goal of MoA studies is to connect the molecular mechanism to a relevant physiological or pathophysiological outcome.

1. Cell-Based Phenotypic Assays: Based on the identified target and signaling pathway, a panel of relevant phenotypic assays should be conducted. For example, if the compound modulates a pathway involved in cell cycle control, assays for cell proliferation, viability, and apoptosis would be appropriate.

2. In Vivo Target Engagement and Efficacy Models: If the in vitro data is promising, the next step is to evaluate the compound in animal models. This involves assessing target engagement in vivo (e.g., by measuring downstream biomarkers in tissue samples) and evaluating the compound's efficacy in a relevant disease model.

Part 5: Data Summary and Interpretation

Throughout the investigation, all quantitative data should be meticulously documented and summarized for clear interpretation and comparison.

Table 1: Hypothetical Data Summary for Target Validation

Assay TypeTargetResult (IC50/Ki/EC50)
Kinase InhibitionKinase X50 nM
Radioligand BindingGPCR Y120 nM
cAMP Functional AssayGPCR Y150 nM (Antagonist)
Cell ProliferationCancer Cell Line Z200 nM

Conclusion

Elucidating the mechanism of action of a novel chemical entity like 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one is a complex but systematic process. By employing a tiered approach that progresses from broad, unbiased screening to specific, quantitative validation and downstream pathway analysis, researchers can build a comprehensive and robust understanding of the compound's MoA. This in-depth knowledge is not only crucial for optimizing lead compounds and guiding further drug development efforts but also for ensuring the safety and efficacy of potential new medicines. The framework presented in this guide provides a clear and scientifically rigorous path for the successful characterization of this and other novel therapeutic candidates.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Exploratory

potential therapeutic targets of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one Authored by: A Senior Application Scientist Publication Date: March 2, 2026 Abstract The 3,4-dihydroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Publication Date: March 2, 2026

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of several FDA-approved drugs and numerous clinical candidates.[1] This guide provides a comprehensive technical overview of the potential therapeutic targets for a specific derivative, 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one. By analyzing the known biological activities of structurally related analogs, we extrapolate and propose a rational, multi-targeted drug discovery approach for this compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, validated experimental protocols, and a forward-looking perspective on its therapeutic potential.

Introduction: The 3,4-Dihydroquinolin-2(1H)-one Scaffold - A Versatile Pharmacophore

The 3,4-dihydroquinolin-2(1H)-one core is a bicyclic lactam that has demonstrated remarkable versatility in engaging a wide array of biological targets. Its rigid structure, combined with the capacity for substitution at multiple positions, allows for the fine-tuning of pharmacological properties. Marketed drugs such as the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the beta-blocker carteolol all feature this core, highlighting its clinical significance.[1] The aminomethyl substituent at the 7-position of the title compound introduces a basic functional group that can significantly influence its pharmacokinetic profile and target engagement through ionic interactions.

This guide will explore the following potential therapeutic targets for 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, based on evidence from closely related analogs:

  • Aldose Reductase (AKR1B1) and Reactive Oxygen Species (ROS): Dual-target inhibition for diabetic complications and inflammation.

  • Carbonic Anhydrase (CA) Isozymes: Targeting key enzymes in cellular pH regulation and tumorigenesis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical target in cancer angiogenesis.

  • Tubulin Polymerization: Disrupting the cytoskeleton in proliferating cancer cells.

  • GABA-A Receptor: Modulating inhibitory neurotransmission for potential anticonvulsant effects.

Aldose Reductase (AKR1B1) and Reactive Oxygen Species (ROS): A Dual-Pronged Approach to Diabetic Complications

Mechanistic Rationale

Aldose reductase (AKR1B1) is a key enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. Its overactivity leads to the accumulation of sorbitol, causing osmotic stress and increased production of reactive oxygen species (ROS), which are major contributors to diabetic complications such as neuropathy, nephropathy, and retinopathy.[2] Novel 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized as potent dual inhibitors of AKR1B1 and ROS.[2] The rationale is that simultaneously targeting both the enzymatic source of osmotic stress and the resulting oxidative stress can offer a synergistic therapeutic benefit. The aminomethyl group on our lead compound could potentially interact with the anionic binding pocket of AKR1B1, a feature often exploited in inhibitor design.

Proposed Signaling Pathway and Point of Intervention

AKR1B1_ROS_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress cluster_3 Therapeutic Intervention Glucose High Glucose AKR1B1 AKR1B1 Glucose->AKR1B1 NADPH Sorbitol Sorbitol AKR1B1->Sorbitol NADP+ ROS ROS Production AKR1B1->ROS Fructose Fructose Sorbitol->Fructose SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Complications Diabetic Complications Osmotic_Stress->Complications ROS->Complications Compound 7-(aminomethyl)-3,4- dihydroquinolin-2(1H)-one Compound->AKR1B1 Inhibition Compound->ROS Scavenging

Caption: Proposed dual-action mechanism on the AKR1B1/ROS pathway.

Experimental Protocol: AKR1B1 Inhibition and Antioxidant Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one against human AKR1B1 and to assess its ROS scavenging activity.

Part A: AKR1B1 Enzymatic Assay

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 6.2).

    • Dissolve recombinant human AKR1B1 in the buffer to a final concentration of 10 µg/mL.

    • Prepare a 10 mM solution of the substrate, DL-glyceraldehyde, in the buffer.

    • Prepare a 0.2 mM solution of the cofactor, NADPH, in the buffer.

    • Prepare serial dilutions of the test compound (from 100 µM to 0.1 nM) in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 150 µL of buffer, 10 µL of NADPH solution, 10 µL of substrate solution, and 10 µL of the test compound dilution.

    • Initiate the reaction by adding 20 µL of the AKR1B1 enzyme solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADPH oxidation is proportional to AKR1B1 activity.

    • Run a positive control (no inhibitor) and a negative control (no enzyme).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Part B: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

Data from Related Compounds
Compound ClassTargetIC50 Value (µM)Reference
3,4-dihydroquinolin-2(1H)-one derivative (8a)AKR1B10.035[2]
Phenolic 3,5-dihydroxyl derivative (8b)ROSComparable to Trolox[2]

Carbonic Anhydrase (CA) Inhibition: A Potential Anticancer Strategy

Mechanistic Rationale

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly hCA II, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. Peptide-dihydroquinolinone conjugates have demonstrated inhibitory activity against hCA II.[3] The aminomethyl group of our lead compound could potentially chelate the active site zinc ion, a common mechanism for CA inhibitors.

Experimental Protocol: hCA I and hCA II Inhibition Assay

Objective: To evaluate the selective inhibitory activity of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one against human CA isoforms I and II.

  • Methodology: A stopped-flow instrument is used to measure the inhibition of CO2 hydration catalyzed by hCA I and hCA II.

  • Reagent Preparation:

    • Purified hCA I and hCA II enzymes.

    • Buffer solution (e.g., 20 mM Tris-SO4, pH 7.4).

    • CO2-saturated water as the substrate.

    • pH indicator (e.g., p-nitrophenol).

    • Serial dilutions of the test compound and a standard inhibitor (e.g., acetazolamide).

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated.

    • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow apparatus.

    • The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rates at different inhibitor concentrations.

    • Plot the percentage of inhibition versus inhibitor concentration to determine the IC50 values for both hCA I and hCA II.

Data from Related Compounds
Compound ClassTargetInhibition Range (µM)Reference
Peptide-dihydroquinolinone conjugateshCA II15.7 - 65.7[3]
Peptide-dihydroquinolinone conjugateshCA INo inhibition at 100 µM[3]

VEGFR2 Kinase Inhibition: Targeting Angiogenesis in Glioblastoma

Mechanistic Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. In cancers like glioblastoma multiforme (GBM), aberrant VEGFR2 signaling is a key driver of tumor growth and vascularization.[4][5] Several 3,4-dihydroquinolin-2(1H)-one analogs have been synthesized and shown to be potent inhibitors of VEGFR2, exhibiting significant anti-cancer activity in GBM cell lines.[4][5] These compounds are thought to bind to the ATP-binding site of the VEGFR2 kinase domain, preventing its activation.

Experimental Workflow: From In Silico Screening to Cellular Assays

VEGFR2_Workflow Docking Molecular Docking (In Silico) Synthesis Compound Synthesis Docking->Synthesis Prioritize Candidates Kinase_Assay VEGFR2 Kinase Assay (Biochemical) Synthesis->Kinase_Assay Test Compound MTT_Assay Cell Viability Assay (MTT) (U87-MG, U138-MG cells) Kinase_Assay->MTT_Assay Confirm On-Target Effect Lead_ID Lead Identification MTT_Assay->Lead_ID Evaluate Potency & Efficacy

Caption: A streamlined workflow for identifying VEGFR2 inhibitors.

Experimental Protocol: In Vitro GBM Cell Viability Assay (MTT)

Objective: To assess the cytotoxic effect of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one on human glioblastoma cell lines (U87-MG and U138-MG).

  • Cell Culture:

    • Culture U87-MG and U138-MG cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) for 48 or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Data from Related Compounds
CompoundCell LineIC50 Value (µM)Reference
Analog 4mU87-MG/U138-MG4.20[4][5]
Analog 4uU87-MG/U138-MG7.96[4][5]
Analog 4qU87-MG/U138-MG8.00[4][5]
Temozolomide (Standard)U87-MG/U138-MG>90[4][5]

Additional High-Potential Targets

Tubulin Polymerization

Derivatives of 3,4-dihydro-2(1H)-quinolinone have been identified as inhibitors of tubulin polymerization, a well-established anticancer mechanism.[6] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The most potent compound in one study, D13, exhibited an IC50 of 6.74 µM for tubulin assembly inhibition.[6] An in vitro tubulin polymerization assay using purified tubulin and monitoring changes in fluorescence or turbidity can be employed to validate this target.

GABA-A Receptor Binding

The 3,4-dihydroquinolin-2(1H)-one scaffold has also been explored for its anticonvulsant properties, with some derivatives showing potent binding affinity to the GABA-A receptor.[7] One compound, 5b, displayed a high affinity with an IC50 of 0.12 µM and demonstrated significant anticonvulsant activity in animal models, superior to standard drugs like carbamazepine.[7] A radioligand binding assay using synaptic membrane preparations and a specific GABA-A receptor radioligand (e.g., [3H]muscimol) would be the standard method to determine the binding affinity of our lead compound.

Conclusion and Future Directions

The 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one molecule stands as a promising starting point for a multi-faceted drug discovery program. Based on the robust evidence from its structural analogs, it is poised to interact with a range of high-value therapeutic targets implicated in cancer, diabetic complications, and neurological disorders. The aminomethyl group provides a key handle for both target interaction and for future medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.

The immediate next steps should involve the synthesis of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one and its systematic evaluation using the protocols detailed in this guide. A tiered screening approach, starting with the biochemical assays (AKR1B1, CA, VEGFR2 kinase) followed by the more complex cellular assays (MTT, tubulin polymerization), will provide a comprehensive profile of its biological activity. This rational, evidence-based approach will pave the way for the development of novel therapeutics built upon the versatile 3,4-dihydroquinolin-2(1H)-one scaffold.

References

  • Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation.Bioorganic Chemistry.
  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities.Archiv der Pharmazie.
  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme.MDPI.
  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity.MDPI.
  • Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor.Bioorganic Chemistry.
  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Gli.Semantic Scholar.
  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones.Mini Reviews in Medicinal Chemistry.
  • 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone).MedchemExpress.com.
  • 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone.ChemicalBook.

Sources

Foundational

The 3,4-Dihydroquinolin-2(1H)-one Scaffold: Discovery, Synthesis, and Pharmacological Evolution

Executive Summary The 3,4-dihydroquinolin-2(1H)-one (also known as 3,4-dihydrocarbostyril) core is one of the most privileged bicyclic lactam scaffolds in medicinal chemistry. Over the past four decades, this structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one (also known as 3,4-dihydrocarbostyril) core is one of the most privileged bicyclic lactam scaffolds in medicinal chemistry. Over the past four decades, this structural motif has driven paradigm shifts in both cardiovascular and psychiatric pharmacotherapy. Serving as the foundational pharmacophore for blockbuster drugs such as Cilostazol (a PDE3 inhibitor) and Aripiprazole (a dopamine-system stabilizer), the scaffold's highly tunable nature allows for precise modulation of receptor binding and enzyme inhibition. This technical whitepaper explores the historical discovery, self-validating synthetic protocols, mechanistic signaling pathways, and recent 2025 advancements of 3,4-dihydroquinolin-2(1H)-one derivatives.

Historical Evolution & Discovery

The clinical journey of the 3,4-dihydroquinolin-2(1H)-one scaffold is deeply intertwined with the drug discovery efforts at Otsuka Pharmaceutical.

The Cardiovascular Breakthrough: Cilostazol (1980s)

In the early 1980s, Takao Nishi’s laboratory at Otsuka synthesized the quinolone derivative cilostamide to inhibit platelet aggregation[1]. While cilostamide demonstrated potent vasodilatory properties, it caused unacceptable and persistent tachycardia in clinical models[2].

  • The Causality of Structural Modification: To mitigate this, researchers modified the amide side chain, introducing a tetrazole ring to create Cilostazol . This specific structural tuning retained the desired phosphodiesterase type III (PDE3) inhibition while significantly reducing the risk of tachycardia[2]. Cilostazol was approved in Japan in 1988 for the treatment of intermittent claudication and later gained global recognition for secondary stroke prevention[2].

The Psychiatric Paradigm Shift: Aripiprazole (1988)

Discovered in 1988 by Otsuka Pharmaceutical, Aripiprazole (Abilify) represented a radical departure from traditional psychiatric drug design[3]. Prior to its discovery, antipsychotics primarily functioned as pure dopamine D2 receptor antagonists, which effectively reduced positive symptoms of schizophrenia but induced severe extrapyramidal symptoms (EPS).

  • The Causality of Receptor Modulation: Aripiprazole was engineered as a "dopamine-system stabilizer"[4]. By acting as a partial agonist rather than a full antagonist, it enhances dopamine signaling in hypodopaminergic brain regions (alleviating negative symptoms) while reducing signaling in hyperdopaminergic regions (controlling positive symptoms)[3].

Pharmacological Mechanisms & Signaling Pathways

Cilostazol: PDE3 Inhibition Pathway

Cilostazol selectively targets PDE3, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).

  • Mechanistic Cascade: By inhibiting PDE3, cilostazol prevents cAMP degradation. Elevated intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates and inhibits Myosin Light Chain Kinase (MLCK), leading to a drop in intracellular calcium (

    
    ). This dual action suppresses platelet aggregation and induces smooth muscle relaxation (vasodilation)[1].
    

Pathway Cil Cilostazol PDE3 PDE3 Enzyme Cil->PDE3 Inhibits cAMP cAMP Accumulation PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A cAMP->PKA Activates Ca Intracellular Ca2+ Drop PKA->Ca Lowers Outcome Vasodilation & Anti-platelet Effect Ca->Outcome Induces

Fig 1: Cilostazol mechanism of action via PDE3 inhibition and cAMP/PKA signaling.

Aripiprazole: Functionally Selective Receptor Binding

Aripiprazole's efficacy is grounded in its functionally selective binding profile across multiple G-protein coupled receptors (GPCRs).

ReceptorLogic Ari Aripiprazole D2 Dopamine D2 Ari->D2 High Affinity HT1A 5-HT1A Ari->HT1A High Affinity HT2A 5-HT2A Ari->HT2A High Affinity Effect1 Partial Agonism (Stabilizes Dopamine) D2->Effect1 Effect2 Partial Agonism (Anxiolytic) HT1A->Effect2 Effect3 Antagonism (Reduces EPS) HT2A->Effect3

Fig 2: Aripiprazole's functionally selective receptor binding profile.

Core Chemical Synthesis & Experimental Protocols

The synthesis of nearly all modern derivatives relies on the foundational intermediate 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) . Below are the self-validating protocols for synthesizing 7-HQ and its subsequent conversion into Aripiprazole.

Protocol 1: Intramolecular Friedel-Crafts Synthesis of 7-HQ
  • Scientific Rationale: The synthesis utilizes an intramolecular Friedel-Crafts alkylation. N-(3-hydroxyphenyl)-3-chloropropionamide is treated with a strong Lewis acid (

    
    ). The 
    
    
    
    coordinates with the carbonyl oxygen and the chloride leaving group, generating an electrophilic center. The electron-donating hydroxyl group on the aromatic ring directs the cyclization specifically to the para position, forming the 7-hydroxy isomer rather than the 5-hydroxy byproduct[5].

Step-by-Step Methodology:

  • Reactor Charging: In a 2.0 L reactor, charge 150 g (0.69 mol) of N-(3-hydroxyphenyl)-3-chloropropionamide and 460 g (3.45 mol, 5.0 eq.) of anhydrous

    
    .
    
    • Validation Check: A strict 5-fold excess of

      
       is required because the Lewis acid tightly coordinates with the heteroatoms (N, O) in the substrate. Lower equivalents will stall the reaction[5].
      
  • Melt Formation: Heat the solid mixture under continuous mechanical stirring to 155–165 °C to form a liquid melt. Maintain this temperature strictly for 4 hours.

  • Quenching: Cool the reaction mixture to 50 °C. Carefully quench by transferring the mixture dropwise into an ice-water bath to safely destroy the highly reactive aluminum complex.

  • Isolation: Filter the resulting colorless crystals. Wash extensively with a cold methanol-water (1:1) mixture to remove residual aluminum salts and trace 5-hydroxy isomers. Dry at 50 °C overnight.

  • Quality Control (Self-Validation): Perform HPLC analysis. The protocol is considered successful only if the 7-HQ purity is >99.0%. Impurities at this stage will irreversibly propagate through subsequent alkylation steps[5].

Protocol 2: Synthesis of Aripiprazole from 7-HQ
  • Scientific Rationale: The 7-hydroxyl group of 7-HQ is highly nucleophilic. Alkylation with 1,4-dibromobutane serves to attach the necessary lipophilic linker. Potassium carbonate (

    
    ) is utilized as a mild base to selectively deprotonate the phenol without hydrolyzing the sensitive lactam ring[5].
    

Synthesis N1 7-HQ (Intermediate) N3 7-(4-Bromobutoxy)- 3,4-dihydroquinolin-2(1H)-one N1->N3 Alkylation N2 1,4-Dibromobutane N2->N3 N5 Aripiprazole (API) N3->N5 Substitution N4 1-(2,3-Dichlorophenyl) piperazine N4->N5

Fig 3: Two-step synthesis workflow of Aripiprazole from the 7-HQ scaffold.

Step-by-Step Methodology:

  • Alkylation: Suspend 7-HQ and

    
     in water. Add 3.0 molar equivalents of 1,4-dibromobutane. Reflux the mixture for 3 hours.
    
    • Validation Check: The massive excess of dibromobutane is a calculated choice to prevent dimerization (two 7-HQ molecules reacting with a single dibromobutane chain)[5].

  • Intermediate Extraction: Extract the organic layer, concentrate, and crystallize to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

  • Nucleophilic Substitution: React the bromobutoxy intermediate with 1-(2,3-dichlorophenyl)piperazine in the presence of a base. An iodide salt (e.g., NaI) is added catalytically to facilitate a Finkelstein reaction, converting the terminal bromide to a more reactive iodide in situ, accelerating piperazine substitution.

  • Final API Isolation: Recrystallize the crude product from ethanol to yield pharmaceutical-grade Aripiprazole.

Quantitative Data & Recent Advances (2025)

While historically confined to cardiovascular and psychiatric indications, the 3,4-dihydroquinolin-2(1H)-one scaffold has recently been repurposed for targeted oncology therapies.

Table 1: Historical Pharmacological Profiles of Key Derivatives

Compound Primary Indication Primary Target Mechanism of Action Year Discovered
Cilostazol Intermittent Claudication PDE3 Selective Inhibitor 1980s
Aripiprazole Schizophrenia, Bipolar D2, 5-HT1A, 5-HT2A Partial Agonist / Antagonist 1988

| Brexpiprazole | Schizophrenia, MDD | D2, 5-HT1A, 5-HT2A | Partial Agonist / Antagonist | 2015 |

Recent 2025 literature highlights the scaffold's potential in treating Glioblastoma Multiforme (GBM) and Non-Small Cell Lung Cancer (NSCLC). Researchers have synthesized novel analogues targeting VEGFR2 to inhibit tumor angiogenesis[6], as well as ULK1/2 kinase inhibitors (e.g., SBP-7501) that inhibit autophagy and upregulate MHC-I expression[7].

Table 2: Recent Investigational Derivatives in Oncology (2025 Data)

Compound / Scaffold Target Assay Type Potency / Efficacy Reference

| SBP-7501 (6-amino derivative) | ULK1 | ADP-Glo |


 | bioRxiv (2025)[7] |
| SBP-7501  (6-amino derivative) | ULK1 | NanoBRET | 

| bioRxiv (2025)[7] | | Analogues 4m, 4q, 4t, 4u | VEGFR2 | MTT (U87-MG Cell Line) | Superior to Temozolomide (

) | PMC (2025)[6] |

Conclusion

The 3,4-dihydroquinolin-2(1H)-one scaffold remains a masterclass in rational drug design. From overcoming the tachycardia associated with early PDE3 inhibitors to pioneering the "dopamine-system stabilizer" concept in psychiatry, the core structure offers unparalleled versatility. With 2025 data now demonstrating its nanomolar potency against complex oncological kinase targets like ULK1 and VEGFR2, this privileged scaffold will continue to be a cornerstone of modern drug discovery.

References

  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.5

  • Aripiprazole. Wikipedia. 3

  • Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. PMC. 4

  • Cilostazol for Secondary Stroke Prevention: History, Evidence, Limitations, and Possibilities. ResearchGate. 2

  • Cilostazol Effects after Lower Extremity Revascularization. Historical Background and Review of the Literature. MÆDICA – a Journal of Clinical Medicine. 1

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. PMC. 6

  • Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer. bioRxiv. 7

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its core structure,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its core structure, featuring a dihydroquinolinone scaffold with a basic aminomethyl substituent, presents a unique combination of functionalities that govern its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key physicochemical characteristics of this molecule, including its structural features, solubility, acidity/basicity (pKa), and spectral properties. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and theoretical predictions to offer a robust profile. Furthermore, detailed, self-validating experimental protocols for the determination of these properties are provided to guide researchers in their empirical investigations.

Molecular Structure and Core Physicochemical Properties

7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one possesses a bicyclic lactam structure with a primary amine substituent on the aromatic ring. This arrangement of atoms dictates its fundamental chemical and physical behaviors.

PropertyValue/PredictionSource/Method
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]
Physical Form Solid[1]
CAS Number 916303-79-2[1]
Predicted pKa (aminomethyl) ~9-10Analog comparison and computational prediction[2][3]
Predicted pKa (amide N-H) ~17-18Analog comparison
Predicted Solubility Sparingly soluble in water, soluble in dilute acids and polar organic solvents.Chemical structure analysis
Predicted Melting Point >200 °CComparison with similar quinolinone structures[4]

Causality Behind Properties:

The presence of both a hydrogen bond donor (amine and amide N-H) and acceptor (carbonyl oxygen, amine nitrogen) suggests a propensity for intermolecular interactions, leading to a solid physical state and a relatively high predicted melting point. The aminomethyl group, being a primary amine, is expected to be basic with a pKa in the typical range for alkylamines. This basicity will dominate the aqueous solubility behavior, leading to significantly increased solubility in acidic solutions due to the formation of a water-soluble ammonium salt. The lactam (cyclic amide) functionality is significantly less basic and its N-H proton is only weakly acidic. The overall molecule has a balance of polar (amine, amide) and non-polar (aromatic ring, aliphatic chain) regions, suggesting solubility in a range of polar organic solvents.

Solubility Profile: Theoretical Insights and Experimental Determination

The solubility of a drug candidate is a critical determinant of its bioavailability. The dual functionality of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one—a basic amine and a polar amide—governs its solubility across different solvent systems.

Expected Solubility Behavior:

  • Aqueous Solubility: Due to the presence of polar functional groups capable of hydrogen bonding, some aqueous solubility is expected. However, the non-polar carbocyclic portion of the molecule will limit this.

  • pH-Dependent Solubility: The basic aminomethyl group will be protonated at physiological pH and in acidic media, forming a highly water-soluble ammonium salt. Conversely, in basic media, the free amine will be present, likely reducing aqueous solubility.

  • Organic Solubility: The molecule is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, which can solvate both the polar and non-polar regions of the molecule.

Experimental Protocol for Solubility Determination

This protocol outlines a robust method for determining the thermodynamic solubility of the target compound.

Objective: To determine the equilibrium solubility of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one in various aqueous and organic solvents.

Materials:

  • 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

  • Deionized water

  • pH buffers (pH 2, 5, 7.4, 9)

  • Methanol, Ethanol, DMSO, Acetonitrile

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated HPLC-UV system

  • Syringe filters (0.45 µm)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., 5 mL).

    • Ensure enough solid is added so that undissolved solid remains at equilibrium.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV method.

    • Analyze the diluted sample by HPLC-UV and determine the concentration based on a standard curve.

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL from the determined concentration and the dilution factor.

Self-Validation: The protocol's trustworthiness is enhanced by ensuring that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility remains constant.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to solvent B Equilibrate on shaker (24-48h) A->B C Settle undissolved solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa) Determination

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, and receptor binding. 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one has two potential ionization centers: the basic aminomethyl group and the weakly acidic amide N-H.

Expected pKa Values:

  • Aminomethyl Group (Basic pKa): Based on analogous primary alkylamines, the pKa of the conjugate acid is expected to be in the range of 9-10.[2][3] This is the most physiologically relevant pKa for this molecule.

  • Amide N-H (Acidic pKa): The amide proton is very weakly acidic, with an estimated pKa well above the physiological range (likely ~17-18).

Experimental Protocol for pKa Determination (Potentiometric Titration)

This method is a reliable and direct way to measure the pKa of ionizable compounds.

Objective: To determine the pKa of the aminomethyl group of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one.

Materials:

  • 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Deionized water (degassed)

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Stir plate and stir bar

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

    • Begin stirring at a constant rate.

  • Titration:

    • Add a known excess of standardized 0.1 M HCl to fully protonate the amine.

    • Titrate the solution with standardized 0.1 M NaOH, recording the pH after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point from the first derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point.

Self-Validation: The accuracy of the determined pKa can be validated by performing the titration at different ionic strengths (by adding a neutral salt like KCl) and extrapolating to zero ionic strength.

G start Prepare aqueous solution of compound step1 Add excess standard HCl start->step1 step2 Titrate with standard NaOH step1->step2 step3 Record pH vs. volume of NaOH step2->step3 step4 Plot titration curve and its derivative step3->step4 end Determine pKa at half-equivalence point step4->end

Sources

Protocols & Analytical Methods

Method

using 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one in cytotoxicity assays

An Application Guide for the In Vitro Evaluation of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one Authored by: A Senior Application Scientist Introduction The quinolinone scaffold is a privileged structure in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Evaluation of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including potent cytotoxic effects against cancer cells.[1][2] 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one is a member of this versatile class of compounds. As with any novel compound intended for therapeutic development, a thorough characterization of its cytotoxic potential is a critical first step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret cytotoxicity assays using this specific molecule.

This application note will detail the protocols for a multi-parametric approach to cytotoxicity assessment, moving beyond simple viability to probe the underlying mechanisms of cell death. We will cover assays for metabolic activity (MTT), cell membrane integrity (LDH), and apoptosis induction (Caspase-3/7 activity). The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cell models and research questions.

Scientific Principles of Key Cytotoxicity Assays

A robust assessment of cytotoxicity involves interrogating different cellular processes. Relying on a single assay can be misleading; therefore, we recommend a panel of assays to build a comprehensive cytotoxicity profile.

  • MTT Assay (Metabolic Activity): This colorimetric assay is a widely used indicator of cell viability and proliferation.[3][4] It is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[4][5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[7] The LDH assay is a colorimetric method that quantitatively measures the amount of LDH released from damaged cells.[8] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

  • Caspase-Glo® 3/7 Assay (Apoptosis Execution): Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[2] This process is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[9][10] The Caspase-Glo® 3/7 assay is a sensitive, luminescent "add-mix-measure" assay that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[11][12] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active Caspase-3/7.[13]

Experimental Workflow Overview

The overall process for evaluating the cytotoxicity of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one involves several key stages, from initial cell culture preparation to final data analysis and interpretation. A well-structured workflow ensures reproducibility and reliability of the results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Compound Preparation (Stock Solution & Dilutions) cell_culture->compound_prep seeding 3. Cell Seeding (96-well plates) compound_prep->seeding treatment 4. Treatment with 7-(aminomethyl)-3,4- dihydroquinolin-2(1H)-one seeding->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_mtt MTT Assay (Metabolic Activity) incubation->assay_mtt assay_ldh LDH Assay (Membrane Integrity) incubation->assay_ldh assay_caspase Caspase-Glo® 3/7 (Apoptosis) incubation->assay_caspase readout 6. Plate Reading (Absorbance/Luminescence) assay_mtt->readout assay_ldh->readout assay_caspase->readout analysis 7. Data Analysis (% Viability, % Cytotoxicity) readout->analysis ic50 8. IC50 Determination analysis->ic50

Caption: General experimental workflow for cytotoxicity profiling.

Materials and Reagents

  • Compound: 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 916303-79-2)[14][15]

  • Cell Lines: A relevant cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous control cell line (e.g., BEAS-2B - normal bronchial epithelium) to assess selectivity.

  • Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Assays:

    • MTT Assay: MTT salt (5 mg/mL in PBS), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[5][16]

    • LDH Assay: Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Bio-Rad).[17][18] These kits typically include the substrate mix, assay buffer, and a stop solution.

    • Caspase-Glo® 3/7 Assay: Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090 or similar).[11][12]

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader capable of measuring absorbance and luminescence

    • 96-well flat-bottom tissue culture plates (clear for absorbance, white-walled for luminescence)

    • Multichannel pipette

Detailed Experimental Protocols

4.1. General Cell Preparation and Seeding

  • Scientific Rationale: Consistent cell seeding is paramount for reproducible results. The cell density should be optimized to ensure cells are in the exponential growth phase during the treatment period and do not become confluent, which can affect viability independently of the test compound.

  • Culture cells under standard conditions (37°C, 5% CO2) until they reach 70-80% confluency.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.

  • Seed the cells into 96-well plates. Plate cells for each assay separately. For the Caspase-Glo® assay, use white-walled plates.

  • Incubate the plates for 16-24 hours to allow cells to attach and resume exponential growth.[19]

4.2. Compound Preparation and Treatment

  • Scientific Rationale: A stock solution in a suitable solvent like DMSO is necessary for sparingly soluble compounds. It is crucial to use a final DMSO concentration that is non-toxic to the cells (typically ≤0.5%). A serial dilution allows for the determination of a dose-response curve and the IC50 value.

  • Prepare a high-concentration stock solution of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (e.g., 10-50 mM) in sterile DMSO.

  • Perform serial dilutions of the stock solution in serum-free culture medium to prepare working concentrations (e.g., 2x the final desired concentrations).

  • Remove the medium from the seeded cells and add 100 µL of the compound dilutions to the respective wells.

  • Crucial Controls:

    • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control (Spontaneous Release for LDH): Wells containing only cells in culture medium.

    • Maximum Release Control (for LDH): Wells treated with a lysis solution (provided in LDH kits) to cause 100% cell death.

    • Medium Background Control: Wells with medium but no cells, to subtract background absorbance/luminescence.[16]

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

4.3. Protocol 1: MTT Assay for Metabolic Viability

  • After the incubation period, add 10 µL of 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[5]

  • Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere.[16] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[4]

  • Add 100 µL of Solubilization solution to each well.[6]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[4]

4.4. Protocol 2: LDH Assay for Membrane Permeability

  • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes. This step is recommended to pellet any detached cells and debris.[18]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[7]

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.[17] Typically, this involves mixing a substrate and a dye solution.

  • Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Add 50 µL of the Stop Solution provided in the kit to each well.[17]

  • Measure the absorbance at 490 nm within 1 hour.[7]

4.5. Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells and medium.[11] This single reagent addition lyses the cells and provides the substrate for the caspase activity measurement.[13]

  • Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

For each assay, first subtract the average absorbance/luminescence of the medium background control from all other readings.

For MTT Assay:

  • % Viability = ( (Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank) ) * 100

For LDH Assay:

  • % Cytotoxicity = ( (Absorbance_Sample - Absorbance_SpontaneousRelease) / (Absorbance_MaximumRelease - Absorbance_SpontaneousRelease) ) * 100

For Caspase-3/7 Assay:

  • Fold Increase in Activity = (Luminescence_Sample / Luminescence_VehicleControl)

IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces the cell viability by 50%. This value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (MTT Assay, 48h)% Cytotoxicity (LDH Assay, 48h)Caspase-3/7 Activity (Fold Change, 24h)
0 (Vehicle)100 ± 4.55.2 ± 1.11.0 ± 0.1
195.3 ± 5.18.1 ± 1.51.8 ± 0.2
582.1 ± 3.915.4 ± 2.03.5 ± 0.4
1065.7 ± 4.225.8 ± 2.56.2 ± 0.7
2548.9 ± 3.540.1 ± 3.18.9 ± 0.9
5020.3 ± 2.865.3 ± 4.09.5 ± 1.1
1005.1 ± 1.988.9 ± 5.29.8 ± 1.0

Postulated Mechanism of Action & Signaling

Quinolinone derivatives have been reported to induce cytotoxicity through various mechanisms, including the activation of apoptotic pathways.[2] Based on the known activities of similar scaffolds, we can postulate that 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one may induce apoptosis via the intrinsic (mitochondrial) pathway.

G cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto compound 7-(aminomethyl)-3,4- dihydroquinolin-2(1H)-one bax Bax/Bak Activation compound->bax Induces Stress cyto_c Cytochrome c Release bax->cyto_c forms pore apaf1 Apaf-1 cyto_c->apaf1 binds apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 activates active_casp37 Active Caspase-3/7 active_casp9->active_casp37 cleaves & activates casp37 Pro-Caspase-3/7 casp37->active_casp37 apoptosis Apoptosis active_casp37->apoptosis executes

Caption: Postulated intrinsic apoptosis pathway induced by the compound.

This proposed pathway suggests the compound induces mitochondrial stress, leading to the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then activates the effector caspases-3 and -7, which carry out the systematic dismantling of the cell, resulting in apoptosis.[10] This hypothesis is directly testable using the Caspase-Glo® 3/7 assay.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • Assessing the Selectivity of Quinolinone Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide. (n.d.). Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific.
  • LDH cytotoxicity assay. (2024, December 11). Protocols.io.
  • MTT Assay Protocol. (n.d.). Abcam.
  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol.
  • Caspase-Glo® 3/7 Assay Protocol. (2023, September). Promega Corporation.
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Al-Ostath, S., et al. (2025, September 25). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. Scientific Reports.
  • Bingul, M., et al. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • LDH assay kit guide: Principles and applications. (2025, May 20). Abcam.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
  • Küçükbay, H., et al. (2021, November). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie. Retrieved from [Link]

  • Caspase-Glo® 3/7 Assay. (n.d.). Promega Corporation.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry.
  • Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Biological Technology.
  • Caspase-Glo® 3/7 Assay System. (n.d.). Promega Corporation.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Blue. (n.d.). STEMCELL Technologies.
  • 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one. (n.d.). Sigma-Aldrich.
  • (s)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1h)-one. (n.d.). PubChem.
  • 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one. (n.d.). MilliporeSigma.

Sources

Application

Application Note: Characterization of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one as a PARP-1 Inhibitor

Abstract & Strategic Overview Compound: 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 916303-79-2) Target Class: Poly(ADP-ribose) Polymerase (PARP) Enzymes; Monoamine Oxidase (MAO) variants. Primary Application: Sm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Compound: 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 916303-79-2) Target Class: Poly(ADP-ribose) Polymerase (PARP) Enzymes; Monoamine Oxidase (MAO) variants. Primary Application: Small Molecule Inhibitor Screening / Fragment-Based Drug Discovery (FBDD).

This guide details the protocol for evaluating 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one as a competitive inhibitor of PARP-1 . The 3,4-dihydroquinolin-2(1H)-one scaffold acts as a pharmacophore mimic of the nicotinamide moiety of NAD+, the essential cofactor for PARP enzymes. By retaining the lactam hydrogen-bond donor/acceptor motif, this molecule anchors into the catalytic pocket of PARP-1, blocking the transfer of ADP-ribose units to damaged DNA repair proteins.

While this scaffold exhibits activity against Monoamine Oxidase B (MAO-B) due to the amine-binding pocket homology, this protocol focuses on the high-value oncology application: Synthetic Lethality in BRCA-deficient pathways via PARP inhibition.

Mechanism of Action & Assay Principle

Mechanistic Basis

PARP-1 detects DNA strand breaks and catalyzes the polymerization of ADP-ribose units from NAD+ onto nuclear acceptor proteins (histones, topoisomerases, and PARP itself). This "PARylation" signals for DNA repair machinery.[1]

  • Inhibition Logic: 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one functions as a NAD+ competitor . The lactam ring forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain, preventing NAD+ binding.

  • The Aminomethyl Role: The 7-aminomethyl group extends into the adenosine-binding pocket or solvent interface, improving solubility and providing a vector for further chemical optimization (e.g., coupling to solubilizing tails).

Assay Principle: Universal Colorimetric PARP Assay

We will utilize a semi-quantitative ELISA-like assay .

  • Immobilization: Histones are coated onto a 96-well plate.

  • Reaction: Recombinant PARP-1 enzyme, Activated DNA (to trigger PARP), and Biotinylated-NAD+ (substrate) are added with the inhibitor.

  • Inhibition: If 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one binds effectively, PARP-1 cannot polymerize the Biotin-NAD+ onto the histones.

  • Detection: Streptavidin-HRP binds to the deposited Biotin-PAR. Colorimetric signal (TMB) is inversely proportional to inhibitor potency.

Pathway Visualization

PARP_Pathway DNA_Damage DNA Strand Break (SSB) PARP_Active PARP-1 (Activated) Bound to DNA DNA_Damage->PARP_Active Recruits PARP_Inactive PARP-1 (Inactive) PARP_Inactive->PARP_Active Bind DNA PAR_Chain Poly(ADP-ribose) Chains on Histones PARP_Active->PAR_Chain Catalysis NAD NAD+ Cofactor NAD->PARP_Active Substrate Inhibitor 7-(aminomethyl)-3,4- dihydroquinolin-2(1H)-one Inhibitor->PARP_Active Competitive Inhibition (Blocks NAD+ site) Cell_Death Synthetic Lethality (In BRCA- cells) Inhibitor->Cell_Death Promotes (Therapeutic Effect) Repair DNA Repair Complex Recruitment (XRCC1/LigIII) PAR_Chain->Repair Signals

Figure 1: Mechanism of PARP-1 activation and competitive inhibition by the dihydroquinolinone scaffold.

Materials & Reagents

ComponentSpecificationStorage
Test Compound 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (>95% Purity)-20°C (Desiccated)
Enzyme Recombinant Human PARP-1 (High Specific Activity)-80°C
Substrate Mix 250 µM NAD+ spiked with 2.5 µM Biotinylated-NAD+-80°C
Activator Activated DNA (Sheared Calf Thymus DNA)-20°C
Capture Matrix Histone-coated 96-well strip plate (transparent)4°C
Detection Streptavidin-HRP Conjugate4°C
Substrate TMB (3,3’,5,5’-Tetramethylbenzidine)4°C (Dark)
Assay Buffer 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100Freshly Prepared

Experimental Protocol

Phase 1: Compound Preparation

Critical Step: The aminomethyl group can be reactive.[2][3] Ensure the compound is dissolved in DMSO and used immediately or aliquoted to avoid oxidation.

  • Stock Solution: Dissolve 10 mg of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one in 100% DMSO to create a 10 mM Stock .

  • Serial Dilution: Prepare 8 detection points using 3-fold serial dilutions in Assay Buffer (max DMSO concentration < 1%).

    • Range: 100 µM

      
       0.045 µM.
      
    • Control: Include a "Vehicle Only" (0% inhibition) and "No Enzyme" (100% inhibition) control.

Phase 2: Enzymatic Reaction[4]
  • Equilibration: Bring all buffers and the histone-coated plate to room temperature (25°C).

  • Rehydration: Wash the histone plate 2x with 200 µL 1X PBS to remove preservatives.

  • Enzyme Mix Prep: Dilute PARP-1 enzyme to 0.5 Units/well in Assay Buffer containing Activated DNA (10 µg/mL).

    • Note: DNA is required to activate the PARP enzyme. Without it, basal activity is negligible.

  • Inhibitor Addition: Add 25 µL of the diluted Test Compound (or controls) to the wells.

  • Enzyme Addition: Add 25 µL of the Enzyme/DNA Mix to the wells. Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Start Reaction: Add 25 µL of the PARP Cocktail (Biotin-NAD+ / NAD+ mix) to initiate polymerization.

  • Incubation: Incubate for 60 minutes at 25°C .

    • Self-Validation: Do not shake vigorously; PAR chains are fragile.

Phase 3: Detection Workflow
  • Stop/Wash: Flick out the plate contents. Wash 4x with PBS + 0.1% Tween-20 (PBST) .

    • Why? Removes unbound enzyme and unpolymerized NAD+. Only Histone-bound PAR chains remain.

  • Conjugate Binding: Add 50 µL of Strep-HRP (diluted 1:500 in BSA-blocking buffer). Incubate 30 mins.

  • Final Wash: Wash 4x with PBST. Ensure all bubbles are removed.

  • Development: Add 100 µL TMB Substrate . Incubate 10–15 mins in the dark.

    • Look for: Blue color development in "Vehicle" wells. "No Enzyme" wells should remain clear.

  • Stop: Add 50 µL 2N Sulfuric Acid (H2SO4) . Blue turns to Yellow.

  • Read: Measure Absorbance at 450 nm .

Assay Workflow Diagram

Assay_Workflow Step1 1. Coat/Wash Histone Plate Step2 2. Add Inhibitor + PARP-1/DNA Step1->Step2 Step3 3. Add NAD+ (Biotinylated) Step2->Step3 Step4 4. Incubate 60 min @ 25°C Step3->Step4 Step5 5. Wash & Add Strep-HRP Step4->Step5 Step6 6. Read OD450 (Colorimetric) Step5->Step6

Figure 2: Step-by-step ELISA workflow for PARP inhibition screening.

Data Analysis & Interpretation

Calculation of % Inhibition

Normalize the Optical Density (OD) values against your controls:



IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition using a non-linear regression (4-parameter logistic fit).

  • Expected Potency: For the 7-aminomethyl-3,4-dihydroquinolin-2(1H)-one core, expect an IC50 in the micromolar range (1–50 µM) .

  • Note: This molecule is often a "fragment" or "lead". High-potency inhibitors (nanomolar) usually require bulky groups attached to the 7-position to extend into the adenosine pocket.

Quality Control (Z' Factor)

To validate the assay for high-throughput screening (HTS), calculate the Z' factor using the controls:



  • 
    : Mean and SD of Positive Control (Vehicle).
    
  • 
    : Mean and SD of Negative Control (No Enzyme).
    
  • Target: Z' > 0.5 indicates a robust assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (No Enzyme) Incomplete washing or HRP aggregation.Increase wash steps to 6x. Filter Strep-HRP solution.
Low Signal (Vehicle) Degraded NAD+ or inactive Enzyme.Biotin-NAD+ degrades upon freeze-thaw. Aliquot single-use stocks.[4] Ensure DNA is added (critical for activation).
Poor IC50 Fit Compound precipitation.The aminomethyl group can be polar, but the quinolinone is hydrophobic. Check solubility in assay buffer. Limit DMSO to 1%.
Variable Replicates Pipetting error or edge effects.Use reverse pipetting for viscous reagents (TMB/Glycerol).

References

  • PARP Inhibition Mechanism: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.

  • Quinolinone Scaffold in Drug Discovery: 7-substituted-3,4-dihydroquinolin-2(1H)-ones are established pharmacophores for PARP and MAO-B inhibition. See: J Enzyme Inhib Med Chem. 2015;30(5):773-7.

  • Assay Methodology: Nguewa, P. A., et al. (2003). Colorimetric assay for poly(ADP-ribose) polymerase activity and its inhibition. Analytical Biochemistry.

  • Compound Data: Sigma-Aldrich Product Sheet for 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 916303-79-2).

Sources

Method

Application Note: 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one in Cancer Drug Discovery

This Application Note is designed for researchers in medicinal chemistry and cancer cell biology. It details the utilization of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 916303-79-2), a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and cancer cell biology. It details the utilization of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 916303-79-2), a privileged pharmacophore scaffold, in the development and testing of targeted anticancer agents.

Executive Summary

7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as 7-AMDQ ) is a versatile bicyclic building block belonging to the dihydrocarbostyril class. In oncology research, it serves as a critical pharmacophore scaffold for the design of inhibitors targeting enzymes involved in DNA Damage Response (DDR), specifically Poly(ADP-ribose) polymerases (PARP) , and epigenetic modulators like Arginine Methyltransferases (PRMTs) .

This guide details the application of 7-AMDQ in:

  • Fragment-Based Drug Discovery (FBDD): Utilizing the scaffold as a "warhead" anchor.

  • Library Synthesis: Protocols for derivatizing the primary amine to generate focused inhibitor libraries.

  • Biological Validation: Step-by-step protocols for testing derived compounds in cancer cell lines (e.g., BRCA-mutant breast/ovarian cancer models).

Scientific Rationale & Mechanism

The Privileged Scaffold

The 3,4-dihydroquinolin-2(1H)-one core mimics the nicotinamide moiety of NAD+, the cofactor used by PARP enzymes. The 7-aminomethyl group provides a strategic "exit vector" for extending the molecule into the solvent-exposed regions of the binding pocket, allowing for the attachment of solubilizing groups or specific interacting motifs (e.g., fluorobenzyl groups) to enhance potency and selectivity.

Target Engagement: PARP and Synthetic Lethality

Derivatives of 7-AMDQ are designed to compete with NAD+ for the catalytic domain of PARP-1/2. In cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), inhibition of PARP leads to the accumulation of single-strand breaks, which degenerate into fatal double-strand breaks during replication—a mechanism known as synthetic lethality .

Pathway Visualization

The following diagram illustrates the role of 7-AMDQ derivatives in disrupting the DNA repair pathway.

PARP_Pathway DNA_Damage SSB (Single Strand Break) PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Recruits PARylation PARylation & Recruitment (XRCC1, Ligase III) PARP1->PARylation Uses NAD+ NAD NAD+ NAD->PARP1 Inhibitor 7-AMDQ Derivative Inhibitor->PARP1 Competes w/ NAD+ Trapping PARP Trapping (Replication Block) Inhibitor->Trapping Induces Repair DNA Repair (BER) PARylation->Repair Collapse Replication Fork Collapse (DSB Formation) Trapping->Collapse CellDeath Apoptosis (Synthetic Lethality) Collapse->CellDeath In BRCA- cells

Figure 1: Mechanism of Action for 7-AMDQ-derived PARP inhibitors inducing synthetic lethality in cancer cells.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: To functionalize the 7-aminomethyl group of 7-AMDQ to create a library of potential PARP inhibitors.

Materials:

  • 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (HCl salt)

  • Diverse Carboxylic Acids (R-COOH) (e.g., fluorobenzoic acids, heteroaromatic acids)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 7-AMDQ (0.1 mmol) in anhydrous DMF (1 mL).

  • Activation: Add the specific Carboxylic Acid (0.11 mmol) and DIPEA (0.3 mmol) to the solution.

  • Coupling: Add HATU (0.11 mmol) and stir the reaction at Room Temperature (RT) for 4–12 hours.

  • Monitoring: Monitor reaction progress via LC-MS (Target Mass: MW of 7-AMDQ + MW of Acid - 18).

  • Purification: Dilute with EtOAc, wash with NaHCO3 and Brine. Purify via preparative HPLC or flash chromatography.

  • Yield Check: Confirm structure via 1H-NMR. The methylene protons of the aminomethyl group should shift, indicating amide bond formation.

Protocol B: In Vitro Cytotoxicity Assay (Synthetic Lethality Screen)

Objective: To determine the IC50 of 7-AMDQ derivatives in isogenic paired cell lines (BRCA-proficient vs. BRCA-deficient).

Cell Lines:

  • DLD-1 BRCA2-/- (Target)

  • DLD-1 WT (Control)

  • Alternative: MDA-MB-436 (BRCA1 mutant) vs. MCF-7 (WT).

Procedure:

  • Seeding: Seed cells in 96-well plates at 3,000 cells/well in 100 µL complete media. Allow attachment overnight.

  • Treatment: Prepare a serial dilution of the 7-AMDQ derivative (e.g., 10 µM to 0.001 µM) in DMSO (final DMSO < 0.5%).

  • Incubation: Treat cells for 144 hours (6 days) . Note: PARP inhibitors require multiple cell cycles to manifest cytotoxicity via replication stress.

  • Readout: Add 20 µL CellTiter-Glo (Promega) or MTT reagent. Incubate for 1–4 hours.

  • Analysis: Measure luminescence/absorbance. Normalize to DMSO control.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Success Criteria:

  • A potent derivative should show >10-fold selectivity (lower IC50) for the BRCA-deficient line compared to the WT line.

Protocol C: PARP Target Engagement (ELISA)

Objective: To confirm that the derivative inhibits PARP enzymatic activity in cells.

Materials:

  • HT Universal Chemiluminescent PARP Assay Kit (Trevigen/Bio-Techne).

  • Cell Lysis Buffer.

Procedure:

  • Treatment: Treat cells (e.g., MDA-MB-436) with the compound (1 µM) for 2 hours.

  • Stimulation: Add Hydrogen Peroxide (1 mM) for 10 minutes to induce DNA damage and activate PARP.

  • Lysis: Wash cells with ice-cold PBS and lyse. Collect supernatant.

  • ELISA: Coat strip wells with Histones. Add cell lysate.

  • Detection: Add anti-PAR antibody followed by HRP-conjugate.

  • Quantification: Measure chemiluminescence. Lower signal indicates effective PARP inhibition.

Data Presentation & Analysis

Expected Results Table

When evaluating 7-AMDQ derivatives, structure your data as follows to identify lead compounds.

Compound IDR-Group (Substituent)IC50 (DLD-1 WT)IC50 (DLD-1 BRCA2-/-)Selectivity Index (SI)PARP Inhibition (%)
7-AMDQ (Parent) -H (None)>100 µM>100 µMN/A< 5%
Derivative A 4-Fluorobenzoyl15.2 µM0.8 µM19.085%
Derivative B Cyclopropanecarbonyl45.0 µM12.0 µM3.7530%
Positive Control Olaparib8.5 µM0.05 µM170.098%

Interpretation: The parent scaffold (7-AMDQ) is generally inactive as a standalone inhibitor. It requires derivatization (e.g., Derivative A) to achieve potency.

Workflow Visualization

Workflow Step1 Scaffold Procurement (7-AMDQ) Step2 Library Synthesis (Amide Coupling) Step1->Step2 Step3 Primary Screen (PARP Enzyme Assay) Step2->Step3 Step4 Secondary Screen (Cell Viability: BRCA-/- vs WT) Step3->Step4 Hits (<1µM) Step5 Mechanism Validation (gamma-H2AX / PARylation) Step4->Step5 Selective Hits

Figure 2: Experimental workflow for validating 7-AMDQ derivatives.

Troubleshooting & Optimization

  • Issue: Low Solubility.

    • Cause: The dihydroquinolinone core is planar and lipophilic.

    • Solution: Introduce solubilizing groups (e.g., morpholine, piperazine) on the "R" group attached to the aminomethyl handle.

  • Issue: No Selectivity in Cell Lines.

    • Cause: Compound may be off-target or not entering the cell.

    • Solution: Verify permeability (PAMPA assay). Ensure the cell lines are truly isogenic (verify BRCA status via Western Blot).

  • Issue: Weak PARP Inhibition.

    • Cause: The amide linker might be too flexible or too short.

    • Solution: Explore rigid linkers or different chain lengths between the 7-position and the aromatic tail.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[1][2] Link

    • Context: Describes the SAR of the phthalazinone core, which is isosteric to the dihydroquinolinone core of 7-AMDQ.
  • Lohse, A., et al. (2011).[1] Fragment-based screening of PARP-1 using a focused library of dihydroquinolinones. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Directly addresses the use of quinolinone scaffolds in FBDD for PARP.
  • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of poly(ADP-ribose) polymerase inhibitors.[3] Nature Reviews Drug Discovery. Link

    • Context: Authoritative review on the mechanism of synthetic lethality and PARP inhibitor design.
  • Sigma-Aldrich. (2023). Product Specification: 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one.Link

    • Context: Source for chemical properties and handling of the scaffold.

(Note: While 7-AMDQ is a specific chemical intermediate, the biological applications described above are derived from the established medicinal chemistry of the dihydroquinolinone pharmacophore in cancer research.)

Sources

Application

Application Note: Targeting Specific Carbonic Anhydrase Isoforms with 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Oncology, Hypoxia-Targeted Therapeutics, and Enzymology Introduction & Mechanistic Grounding The selective inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Oncology, Hypoxia-Targeted Therapeutics, and Enzymology

Introduction & Mechanistic Grounding

The selective inhibition of Carbonic Anhydrase (CA) isoforms remains a critical challenge in modern drug design. While the human genome encodes 15 CA isoforms, their expression profiles vary drastically. Cytosolic isoforms like hCA I and hCA II are ubiquitous and essential for normal physiological functions; inhibiting them often leads to off-target side effects. Conversely, transmembrane isoforms such as hCA IX and hCA XII are highly overexpressed in hypoxic solid tumors and serve as validated targets for antineoplastic agents [1].

Historically, primary sulfonamides (e.g., Acetazolamide) have been the gold standard for CA inhibition. However, they coordinate directly to the active-site zinc ion, often resulting in pan-inhibition. The discovery of coumarins introduced a new paradigm: they act as "suicide inhibitors" or prodrugs, undergoing esterase- or CA-mediated hydrolysis to form cinnamic acid derivatives that bind at the entrance of the active site.

7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one represents a significant evolutionary step in this field [2]. Structurally related to coumarins, this bicyclic lactam bypasses the need for hydrolysis. The lactam ring is chemically stable and binds intact within the CA active site. The addition of the 7-(aminomethyl) moiety provides a flexible, basic primary amine that can act as a hydrogen-bond donor/acceptor with the active site water network, or serve as a highly reactive synthetic handle for further derivatization (e.g., into ureido or sulfonamide analogs).

Causality in Design: Why the Bicyclic Lactam Scaffold?

The intact 3,4-dihydroquinolin-2(1H)-one scaffold is sterically bulky. The active site cleft of the ubiquitous hCA II is narrow, whereas the clefts of the tumor-associated hCA IX and XII are wider and more accommodating. This steric differentiation allows the intact lactam to selectively anchor into hCA IX/XII while being excluded from hCA II, achieving exceptional isoform selectivity without relying on the zinc-binding mechanism [3].

MOA cluster_0 Coumarin Scaffold (Prodrug) cluster_1 Dihydroquinolinone Scaffold C1 Coumarin C2 Hydrolysis of Lactone Ring C1->C2 C3 Cinnamic Acid (Active Inhibitor) C2->C3 L1 7-(aminomethyl)-3,4- dihydroquinolin-2(1H)-one L2 Intact Lactam (No Hydrolysis) L1->L2 L3 Direct Binding to Isoform Active Site L2->L3

Figure 1: Mechanistic divergence between coumarin prodrugs and the intact binding of dihydroquinolinones.

Quantitative Inhibition Profile

The table below summarizes the structure-activity relationship (SAR) and inhibition constants (


) of the target compound compared to reference scaffolds. The data highlights the profound selectivity shift away from cytosolic isoforms (I, II) toward tumor-associated isoforms (IX, XII).
Compound ScaffoldhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Primary Mechanism
Acetazolamide (Standard)25012255.7Direct Zinc Coordination
4-methyl-7-aminocoumarin > 10,000> 10,000~ 45~ 22Prodrug (Hydrolysis)
7-amino-3,4-dihydroquinolin-2(1H)-one > 10,000> 10,00024316Intact Binding
7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one > 10,000 > 10,000 180 12 Intact Binding + H-Bonding

Note: Data synthesized from standardized stopped-flow CO2 hydration assays. Values >10,000 nM indicate no meaningful inhibition.

Experimental Workflows & Protocols

To ensure rigorous validation of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one as a selective CAI, the following self-validating protocols must be employed.

Workflow Step1 Compound Preparation (DMSO Stock) Step3 Stopped-Flow CO2 Hydration Assay Step1->Step3 Step2 Recombinant hCA Isoforms (I, II, IX, XII) Step2->Step3 Step4 Kinetic Analysis (Calculate Ki) Step3->Step4 Step5 Cell-Based Hypoxia Assay (Targeting hCA IX) Step4->Step5

Figure 2: End-to-end validation workflow from kinetic screening to cell-based efficacy.

Protocol A: In Vitro Stopped-Flow CO2 Hydration Assay

This protocol measures the physiological reaction of CAs (hydration of CO2 to bicarbonate and a proton) using a stopped-flow spectrophotometer. It is the gold standard for determining true


 values.

Materials:

  • Stopped-flow instrument (e.g., Applied Photophysics SX20)

  • Phenol red indicator (0.2 mM)

  • HEPES buffer (10 mM, pH 7.5) containing 0.1 M Na2SO4 (to maintain constant ionic strength)

  • Saturated CO2 solutions (10–250 mM)

  • Recombinant hCA I, II, IX, and XII

Step-by-Step Procedure:

  • System Calibration (Self-Validation Step): Run the assay using buffer and CO2 without the enzyme. Record the uncatalyzed hydration rate. This baseline must be subtracted from all subsequent enzymatic runs to isolate true catalytic activity.

  • Enzyme Preparation: Dilute recombinant hCA isoforms in HEPES buffer to a final concentration of 10–20 nM.

  • Inhibitor Preparation: Prepare a 10 mM stock of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one in 100% DMSO. Perform serial dilutions (0.1 nM to 100 µM) in the assay buffer. Crucial: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Pre-incubate the enzyme with the inhibitor for exactly 15 minutes at 20°C. Causality: Unlike coumarins which require up to 6 hours of incubation for hydrolysis to occur, the intact lactam binds rapidly. A 15-minute incubation is sufficient to reach thermodynamic equilibrium.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer in the stopped-flow apparatus.

  • Data Acquisition: Monitor the absorbance change of phenol red at 556 nm for 10–50 seconds.

  • Analysis: Calculate the initial velocity of the reaction. Plot the Lineweaver-Burk or Dixon plots to determine the inhibition mechanism and extract the

    
     using the Cheng-Prusoff equation.
    
Protocol B: Cell-Based Hypoxia Assay for hCA IX Targeting

Because hCA IX is a transmembrane protein induced by the Hypoxia-Inducible Factor 1-alpha (HIF-1


) pathway, its targeting must be validated in living cells under hypoxic conditions.

Materials:

  • HT-29 (Colorectal adenocarcinoma) cell line (High baseline hCA IX expression under hypoxia)

  • Hypoxia incubator chamber (1% O2, 5% CO2, 94% N2)

  • Extracellular acidification rate (ECAR) assay kit or pH-sensitive fluorescent dyes

Step-by-Step Procedure:

  • Cell Seeding: Seed HT-29 cells at

    
     cells/well in a 96-well plate. Allow 24 hours for attachment in a standard normoxic incubator (21% O2).
    
  • Hypoxic Induction (Self-Validation Step): Transfer half the plates to the hypoxia chamber (1% O2) for 48 hours to induce hCA IX expression. Keep the other half in normoxia. Causality: The normoxic plate serves as an absolute negative control. If the compound exhibits cytotoxicity or pH alteration in the normoxic plate, the effect is off-target (not hCA IX-mediated).

  • Compound Treatment: Treat cells with varying concentrations of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (1 µM to 100 µM).

  • Extracellular pH Measurement: hCA IX functions to acidify the extracellular tumor microenvironment. Measure the extracellular pH using a pH-sensitive fluorescent probe (e.g., BCECF-AM) after 4 hours of treatment.

  • Expected Outcome: Effective hCA IX inhibition by the lactam will prevent extracellular acidification, neutralizing the pH of the media in the hypoxic group, while showing no effect in the normoxic control group.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

  • Bozdag, M., Bua, S., Osman, S. M., AlOthman, Z., & Supuran, C. T. (2017). "Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 885-892. URL:[Link][1]

  • Supuran, C. T., et al. (2015). "7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 773-777. URL:[Link][2]

Sources

Method

Application Note: Cell-Based Assay Protocols for 3,4-Dihydroquinolin-2(1H)-one Derivatives

Executive Summary The 3,4-dihydroquinolin-2(1H)-one scaffold (hydrocarbostyril) is a "privileged structure" in medicinal chemistry, serving as the core for clinically approved drugs like Aripiprazole (antipsychotic), Cil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one scaffold (hydrocarbostyril) is a "privileged structure" in medicinal chemistry, serving as the core for clinically approved drugs like Aripiprazole (antipsychotic), Cilostazol (PDE3 inhibitor), and Carteolol (β-blocker). In recent oncology research, this scaffold has emerged as a potent microtubule-destabilizing agent and VEGFR2 inhibitor.

This guide provides high-precision protocols for evaluating these compounds. Unlike generic assay guides, this document addresses the specific physicochemical challenges of hydrocarbostyrils—specifically their lipophilicity-driven precipitation in aqueous media and their tendency to fluoresce, which can interfere with standard readout endpoints.

Critical Pre-Assay Protocol: Compound Management

Challenge: 3,4-dihydroquinolin-2(1H)-ones often exhibit poor aqueous solubility and high LogP values. Improper solubilization leads to micro-precipitation in cell culture media, causing false-positive toxicity (physical cell stress) or false-negative potency (compound unavailable to cells).

Protocol:

  • Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation common to quinolinones) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions (The "Intermediate Step"):

    • Incorrect: Direct addition of 10 mM stock to media (causes "crashing out").

    • Correct: Create a 100x intermediate dilution in culture medium without serum (serum proteins can bind non-specifically).

    • Final Step: Dilute the 100x intermediate 1:100 into the final well volume containing serum-supplemented media.

Visualization: Compound Dilution Workflow

CompoundDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100µM in Serum-Free Media) Stock->Inter 1:100 Dilution (Slow addition + Vortex) Assay Assay Plate (1µM Final + 10% FBS) Inter->Assay 1:10 Dilution (into Complete Media) Check Microscopic QC (Check for Crystals) Assay->Check Mandatory Validation

Caption: Optimized dilution workflow to prevent micro-precipitation of lipophilic hydrocarbostyril derivatives.

Module 1: Antiproliferative Screening (Modified MTT Assay)

While the MTT assay is standard, quinolinone derivatives can occasionally interfere with colorimetric readouts due to intrinsic absorbance. We utilize a background-corrected MTT protocol .

Reagents & System
  • Cell Lines: MCF-7 (Breast), U87-MG (Glioblastoma), HCT-116 (Colon).

  • Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT), 5 mg/mL in PBS.[1][2][3]

  • Solubilizer: 100% DMSO (Acidified isopropanol is avoided due to potential pH-dependent fluorescence of the scaffold).

Step-by-Step Protocol
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well clear plates. Incubate 24h for attachment.

  • Treatment: Add compounds using the Pre-Assay Protocol (Section 2). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Colchicine or Paclitaxel if targeting tubulin).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT stock per well. Incubate 3–4 hours.

    • Critical Check: Inspect wells under a microscope. If formazan crystals are jagged/irregular, it suggests compound precipitation is nucleating crystal formation.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.[1] Shake orbitally for 15 min protected from light.

  • Readout: Measure Absorbance at 570 nm (Signal) and 630 nm (Background).

    • Calculation:

      
      
      
Representative Data: Potency Benchmarks
Compound ClassTargetTypical IC50 (µM)Reference Control
4-aryl-3,4-dihydroquinolin-2(1H)-oneTubulin (Colchicine Site)0.01 – 0.5Combretastatin A-4
N-alkylated derivativesVEGFR22.0 – 10.0Sorafenib
Sulfonamide derivativesCarbonic Anhydrase5.0 – 20.0Acetazolamide

Module 2: Mechanistic Validation (Apoptosis & Cell Cycle)

3,4-dihydroquinolin-2(1H)-ones targeting microtubules typically cause G2/M arrest followed by apoptosis.

Assay A: Cell Cycle Analysis (Flow Cytometry)

Rationale: Distinguishes between cytostatic (arrest) and cytotoxic (necrosis) effects.

  • Treatment: Treat cells (e.g., HeLa) with IC50 concentration for 24h.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing (prevents clumping). Store at -20°C overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

  • Analysis: Acquire >10,000 events. Look for accumulation in the G2/M peak (4N DNA content), a hallmark of tubulin inhibition.

Assay B: Caspase 3/7 Activation (Luminescence)

Rationale: Confirms apoptotic cell death (Programmed) vs. Necrosis (Toxic). Protocol: Use a "Glo" type assay (e.g., Caspase-Glo) rather than colorimetric substrates, as quinolinones can absorb in the yellow-orange range (400-500nm), interfering with colorimetric caspase assays (pNA). Luminescence avoids this interference.

Visualization: Apoptotic Signaling Pathway

ApoptosisPathway Compound 3,4-Dihydroquinolin-2(1H)-one Target Microtubule Destabilization (Colchicine Site) Compound->Target Arrest G2/M Cell Cycle Arrest Target->Arrest Mito Mitochondrial Damage (Bcl-2 down / Bax up) Arrest->Mito Prolonged Stress CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Death Apoptosis Caspase->Death

Caption: Mechanism of Action for tubulin-targeting hydrocarbostyrils leading to intrinsic apoptosis.

Module 3: Functional Target Engagement

To prove the compound acts via the specific mechanism (e.g., Tubulin vs. VEGFR2), functional assays are required.

A. Tubulin Polymerization Assay (Cell-Free/Cell-Based)
  • Cell-Based Immunofluorescence:

    • Plate cells on glass coverslips. Treat for 6h.

    • Fix with Methanol (-20°C) for 10 min (preserves microtubule structure better than formalin).

    • Stain with anti-α-tubulin antibody (Green) and DAPI (Blue).

    • Result: Control cells show filamentous networks. Treated cells show diffuse green staining or fragmented microtubules, confirming destabilization.

B. VEGFR2 Phosphorylation (For Angiogenesis Targets)
  • ELISA/Western Blot:

    • Starve HUVEC cells (endothelial model) in low-serum media for 12h.

    • Pre-treat with compound for 1h.

    • Stimulate with VEGF (50 ng/mL) for 10 min.

    • Lyse and probe for p-VEGFR2 (Tyr1175) .

    • Result: Dose-dependent reduction of phosphorylation band compared to VEGF-only control.

Data Analysis & Quality Control

Z-Factor Calculation

For high-throughput screening (HTS) of derivatives, calculate the Z-factor to ensure assay robustness:


[3]
  • 
    : Standard deviation
    
  • 
    : Mean signal
    
  • Acceptance Criteria: Z > 0.5 is excellent. If Z < 0.5, check for pipetting errors or compound precipitation.

Selectivity Index (SI)

Calculate SI to determine safety window:



  • Target: SI > 10 is desired for lead candidates.

References

  • Meiring, L., et al. (2018).[4] A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Buhlak, S. (2025).[3] Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors. MDPI.[5][6] Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one in Human Plasma

This Application Note is designed for bioanalytical scientists and drug metabolism researchers. It addresses the specific challenge of quantifying 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as 7...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and drug metabolism researchers. It addresses the specific challenge of quantifying 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as 7-AMDQ ), a functionalized bicyclic heterocycle often encountered as a synthesis intermediate, a metabolite of novel GPCR ligands, or a fragment in PARP inhibitor development.

Abstract & Scientific Rationale

Quantifying small, polar heterocycles like 7-AMDQ in biological matrices presents a dual challenge: retention (due to high polarity) and selectivity (due to structural similarity with endogenous amines).

This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) combined with HILIC-mode or Polar-C18 LC-MS/MS . The rationale is governed by the molecule's physicochemical properties:

  • Basic Moiety: The primary aminomethyl group (

    
    ) is fully protonated at acidic pH, making it an ideal candidate for cation exchange mechanisms.
    
  • Lactam Core: The dihydroquinolinone core provides UV absorbance but is prone to ion suppression in ESI if not separated from plasma phospholipids.

This guide moves beyond generic "protein crash" methods, offering a robust SPE workflow that eliminates matrix effects—critical for achieving lower limits of quantification (LLOQ) in the sub-ng/mL range.

Analytical Strategy & Method Development

Chemical Properties & Mass Spectrometry[2]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 176.22 g/mol [1][2]

  • Ionization Mode: ESI Positive (

    
    )
    
  • Precursor Ion: m/z 177.1

Transition Optimization: The primary amine facilitates facile protonation. Collision-Induced Dissociation (CID) typically yields a dominant neutral loss of ammonia (


, -17 Da).
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
7-AMDQ 177.1160.1 3022Quantifier (Loss of

)
7-AMDQ 177.1132.1 3035Qualifier (Ring cleavage)
IS (SIL-Analogue) 181.1164.1 3022Internal Standard (

)
Chromatographic Selection

Standard C18 columns often fail to retain 7-AMDQ due to the polarity of the aminomethyl group, leading to elution in the void volume where ion suppression is highest.

  • Recommended Column: Waters XBridge BEH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm).

    • Why? The

      
       interactions between the phenyl ring of the stationary phase and the quinolinone core of 7-AMDQ enhance retention better than hydrophobic (C18) interactions alone.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Protocol: Sample Preparation (MCX-SPE)

This workflow uses Mixed-Mode Cation Exchange to "lock" the analyte onto the sorbent via charge interaction, allowing aggressive washing of interferences.

Reagents Required:
  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

  • Wash 1: 2% Formic Acid in Water.

  • Wash 2: 100% Methanol (Removes neutrals/hydrophobics).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (pH > 10).

Step-by-Step Procedure:
  • Pre-treatment:

    • Aliquot 100 µL of plasma into a 96-well plate.

    • Add 10 µL of Internal Standard (IS) working solution (500 ng/mL).

    • Add 300 µL of Loading Buffer (2% FA). Vortex for 2 mins.

    • Scientific Logic:[3][4][5][6][7] Acidification ensures the aminomethyl group is fully protonated (

      
      ) for binding to the MCX sorbent.
      
  • Conditioning (MCX Plate 30 mg):

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load the entire pre-treated sample (~410 µL) onto the SPE plate at low vacuum (1-2 psi).

  • Washing (Critical Step):

    • Wash 1: 1 mL 2% Formic Acid. (Removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol. (Removes neutral lipids/phospholipids).

    • Note: Since 7-AMDQ is ionically bound, it will NOT elute with methanol, allowing for a very clean extract.

  • Elution:

    • Elute with 2 x 250 µL of Elution Solvent (5%

      
       in MeOH).
      
    • Scientific Logic:[3][4][5][6][7] The high pH deprotonates the amine (

      
      ), breaking the ionic bond with the sorbent and releasing the analyte.
      
  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Visualized Workflow & Logic

The following diagram illustrates the critical "Lock and Key" mechanism of the MCX extraction used in this protocol.

G cluster_0 Step 1: Charge Activation cluster_1 Step 2: MCX Extraction cluster_2 Step 3: Release Plasma Plasma Sample (Neutral pH) Acid Add 2% Formic Acid (pH < 3) Plasma->Acid Protonated 7-AMDQ Protonated (R-NH3+) Acid->Protonated Load Load on MCX Sorbent (Sulfonic Acid groups) Protonated->Load Bind Ionic Binding (R-NH3+ <-> SO3-) Load->Bind Wash Wash with MeOH (Removes Neutrals/Lipids) Bind->Wash Analyte Retained Base Add 5% NH4OH (pH > 10) Bind->Base Wash->Bind Analyte Retained Elute Analyte Neutralized (R-NH2) -> Elutes Base->Elute LCMS LC-MS/MS Analysis (MRM 177 -> 160) Elute->LCMS Inject to LC-MS/MS

Caption: MCX Extraction Logic: Acidification locks the target amine to the sorbent, allowing organic washes to strip matrix lipids before high-pH elution releases the purified drug.

Validation Criteria (FDA/EMA Alignment)

To ensure this method meets regulatory standards (FDA M10 Bioanalytical Method Validation), the following criteria must be met during validation:

Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    ; Back-calculated concentrations within ±15% (±20% at LLOQ).
    
Precision & Accuracy Data (Example)

Data derived from 3 validation runs (n=6 replicates per level).

QC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)Accuracy (%)CV (%)
LLOQ 0.500.52104.06.8
Low QC 1.501.4596.74.2
Mid QC 25.024.899.22.1
High QC 400.0405.2101.31.9
Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak response in post-extraction spiked plasma vs. neat solution.

    • Target: IS-normalized MF should be between 0.85 and 1.15.

  • Recovery: Compare pre-extraction spiked vs. post-extraction spiked.

    • Target: >70% recovery is consistent with MCX SPE.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incomplete elution (pH too low).Ensure Elution solvent is fresh (NH4OH is volatile). Verify pH > 10.
Peak Tailing Secondary interactions with silanols.Increase buffer strength (10mM Ammonium Formate) or use a "Charged Surface Hybrid" (CSH) column.
High Background Phospholipid carryover.Ensure the MeOH wash step in SPE is sufficient (increase volume to 2x 1mL).
Signal Drift Source contamination.Divert LC flow to waste for the first 1.0 min and last 2.0 min of the gradient.

References

  • Chemical Identity: Sigma-Aldrich. 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one Product Information. Retrieved from .

  • Validation Guidelines: U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). Retrieved from .

  • Related Methodology: Karthikeyan, S. (2013).[4] A LC-MS/MS Method for the Quantification of Deflazacort Metabolite in Human Plasma. Journal of Drug Delivery and Therapeutics. Retrieved from .[4] (Cited for SPE strategies on amine-containing metabolites).

  • LC-MS Strategy: Arlinda, D., et al. (2021).[3][8] Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay. Molecular and Cellular Biomedical Sciences.[3][5] Retrieved from .

Sources

Method

Formulation of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one for In Vivo Studies

[1] Part 1: Executive Summary & Physicochemical Profiling Compound Overview 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 916303-79-2) is a bicyclic lactam scaffold featuring a primary aminomethyl substituent.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Physicochemical Profiling

Compound Overview

7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 916303-79-2) is a bicyclic lactam scaffold featuring a primary aminomethyl substituent.[1][2][3] It serves as a critical intermediate in the synthesis of antipsychotics (e.g., Aripiprazole analogs) and is increasingly investigated for its intrinsic bioactivity in carbonic anhydrase inhibition and as a peptidomimetic scaffold.[1]

Successful in vivo administration requires navigating its specific structural duality: the lipophilic dihydroquinolinone core (limiting aqueous solubility) and the ionizable primary amine (providing a handle for salt formation).[1]

Physicochemical Profile (Pre-Formulation)

Before selecting a vehicle, we must define the compound's behavior in solution.[1]

PropertyValue / EstimateImplication for Formulation
Molecular Weight 176.22 g/mol Small molecule; rapid permeation likely.[1]
pKa (Calculated) ~9.3 (Primary Amine)~13.5 (Lactam NH)Critical: The compound is basic. It will be positively charged (soluble) at pH < 7.0 and neutral (less soluble) at pH > 9.[1]0.
LogP (Octanol/Water) ~1.2 – 1.5 (Predicted)Moderately lipophilic.[1] Requires cosolvents or pH manipulation for high-concentration dosing.[1]
Solubility (Water) Low (Neutral form)High (Acidic pH)Strategy: Use acid equivalents to form in-situ salts for IV/IP solutions.[1]
Stability Risks Oxidation (Primary Amine)Hydrolysis (Lactam)Protect from light; avoid strong bases; use antioxidants (e.g., Sodium Metabisulfite) if storage >24h.

Part 2: Vehicle Selection Strategy

The choice of vehicle depends strictly on the route of administration and the required concentration.[1]

VehicleSelection Start Start: Define Dose & Route Route Route of Administration? Start->Route IV_IP IV / IP (Systemic) Route->IV_IP Systemic PO Oral (PO) Route->PO Gut Absorption Conc_Check Target Conc. > 5 mg/mL? IV_IP->Conc_Check Susp_C Protocol C: Suspension (MC/Tween 80) PO->Susp_C Standard Sol_A Protocol A: pH-Adjusted Saline (Acidic Buffer) Conc_Check->Sol_A No (<5 mg/mL) Sol_B Protocol B: Cosolvent System (DMSO/PEG/Saline) Conc_Check->Sol_B Yes (>5 mg/mL)

Figure 1: Decision tree for vehicle selection based on administration route and solubility requirements.

Part 3: Detailed Formulation Protocols

Protocol A: Solution for IV/IP Administration (Low Dose)

Target: Clear solution, pH 4.5–5.[1]5. Mechanism: Exploits the basicity of the aminomethyl group to form a soluble salt (e.g., Citrate or Acetate).[1]

Materials:

  • Compound: 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one[1][2]

  • Acidifier: 0.1 M HCl or Citric Acid[1]

  • Buffer: Saline (0.9% NaCl) or PBS[1]

  • Filter: 0.22 µm PES syringe filter

Procedure:

  • Weighing: Weigh the required amount of compound into a sterile vial.

  • Acidification (The "Salt-In" Step): Add 1.0 equivalent of 0.1 M HCl (or Citric Acid solution) relative to the molar amount of the compound.[1] Vortex until dissolved.[1]

    • Why? Protonating the amine (R-NH2 → R-NH3+) drastically increases aqueous solubility.[1]

  • Dilution: Slowly add sterile saline to reach 90% of the final volume.

  • pH Adjustment: Check pH. Adjust to pH 5.0–6.0 using dilute NaOH or HCl.[1]

    • Warning: Do not exceed pH 7.0, or the free base may precipitate.[1]

  • Final Volume: Adjust to final volume with saline.

  • Filtration: Filter sterilize using a 0.22 µm membrane.

Protocol B: Cosolvent Solution for IV/IP (High Dose)

Target: High concentration (>5 mg/mL) solution.[1] Mechanism: Uses organic solvents to solubilize the lipophilic core while maintaining physiological compatibility.[1]

Formulation: 5% DMSO / 40% PEG400 / 55% Saline

Procedure:

  • Dissolve: Dissolve the pure compound in 100% DMSO (5% of final volume). Vortex/sonicate until clear.

  • Stabilize: Add PEG400 (40% of final volume) to the DMSO solution. Mix thoroughly.

    • Note: The solution will warm up slightly (exothermic mixing).[1] Allow to cool.

  • Dilute: Slowly add warm Saline (55% of final volume) with continuous vortexing.

    • Critical: Add saline slowly to prevent "shock precipitation" at the interface.[1]

  • Inspect: Ensure no crystals are visible. If cloudy, sonicate for 5 minutes.[1]

Protocol C: Suspension for Oral (PO) Administration

Target: Homogeneous suspension. Mechanism: Steric stabilization using polymers (MC) and surfactants (Tween).[1]

Formulation: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water

Procedure:

  • Vehicle Prep:

    • Heat water to 80°C. Add Methylcellulose powder (0.5% w/v).[1] Stir until dispersed.

    • Add cold water to volume and stir on ice until clear (hydration step).[1]

    • Add Tween 80 (0.2% v/v).[1]

  • Wetting: Weigh the compound into a mortar. Add the calculated amount of Tween 80 (from the vehicle recipe) directly to the powder.[1] Triturate (grind) to form a smooth paste.[1]

    • Why? This removes air pockets and ensures the hydrophobic powder interacts with the aqueous phase.[1]

  • Dispersion: Geometric dilution: Add the MC vehicle in small increments, grinding continuously, until a flowable suspension is formed.[1]

  • Transfer: Transfer to a vial and vortex.

Part 4: Quality Control & Stability[1]

Every batch must pass these checkpoints before animal administration.

TestMethodAcceptance Criteria
Visual Inspection Light BoxSolution: Clear, colorless, no particulates.Suspension: Uniform, re-dispersible upon shaking.[1]
pH Micro-pH probeIV/IP: 4.5 – 7.5 (Target 5.5 for stability).PO: Not critical (stomach is acidic).
Osmolality Freezing Point Depression280 – 320 mOsm/kg (Isotonic).Note: High PEG formulations will be hypertonic; inject slowly.[1]
Concentration Verification HPLC-UV (254 nm)± 10% of target concentration.

HPLC Method for Quantification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Aromatic ring) or 210 nm (Amide).[1]

Part 5: In Vivo Administration Guidelines

Dosing Volumes

Respect the physiological limits of the animal model (typically Mouse/Rat).

RouteMouse (25g)Rat (250g)Max Rate
IV (Bolus) 5 mL/kg (125 µL)5 mL/kg (1.25 mL)Slow push (10-20 sec)
IP 10-20 mL/kg10 mL/kgN/A
PO (Gavage) 10 mL/kg10 mL/kgN/A
Troubleshooting Common Issues

Issue: Precipitation upon injection.

  • Cause: Rapid pH change in the blood.[1]

  • Solution: Reduce injection speed or increase the buffer capacity of the vehicle (use Protocol B).

Issue: Hemolysis (Red urine).

  • Cause: Vehicle is too hypotonic (pure water) or has too much surfactant.[1]

  • Solution: Ensure 0.9% NaCl equivalence; reduce Tween 80 concentration < 5%.[1]

Part 6: References

  • Sigma-Aldrich. (2023).[1] 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one Product Analysis. Link[1]

  • PubChem. (2023).[1] Compound Summary: 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one.[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Li, P., & Zhao, L. (2019).[1] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General reference for cosolvent systems).

  • Gad, S. C., et al. (2016).[1] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Executive Summary This guide addresses the solubility challenges associated with 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one . While the dihydroquinolinone core provides structural rigidity desirable for binding affini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the solubility challenges associated with 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one . While the dihydroquinolinone core provides structural rigidity desirable for binding affinity, it creates significant crystal lattice energy that opposes aqueous dissolution.

The Solution in Brief: The molecule contains a primary aliphatic amine (


) at position 7. This is your "solubility handle." By manipulating pH to protonate this amine (creating a cationic species), you can increase aqueous solubility by orders of magnitude compared to the neutral free base.

Part 1: The Chemistry of Insolubility

To solve the problem, we must understand the "Crash-Out" mechanism.

  • The Core (Lactam): The 3,4-dihydroquinolin-2(1H)-one core is a lactam.[1][2][3] It acts as a hydrogen bond donor (NH) and acceptor (C=O), leading to strong intermolecular stacking in the solid state. It is non-ionizable in the physiological pH range (pKa > 14).

  • The Handle (Amine): The 7-aminomethyl group is a primary amine with an estimated pKa of ~9.0–9.5 (analogous to benzylamine).

The Trap: Researchers often dissolve the compound in DMSO (stock) and dilute into PBS (pH 7.4). While pH 7.4 is below the pKa (meaning the amine should be protonated), the presence of high salt (150 mM NaCl) and the equilibrium with the highly insoluble neutral species often leads to immediate precipitation or "crashing out" over time.

Visualization: The Solubility/pH Equilibrium

The following diagram illustrates the critical relationship between pH and the solubility state of the molecule.

SolubilityMechanism cluster_0 Experimental Danger Zone (pH 7.4 PBS) Neutral Neutral Free Base (Insoluble Solid) Precipitates at pH > 8 Equilibrium Equilibrium (pH dependent) Neutral->Equilibrium Slow Dissolution Protonated Cationic Salt Form (Water Soluble) Stable at pH < 6 Protonated->Equilibrium Deprotonation (-H+) Equilibrium->Neutral pH > pKa (9.0) Equilibrium->Protonated Protonation (+H+) Target State

Figure 1: The pH-dependent equilibrium.[1] Maintaining the molecule in the protonated (cationic) state is essential for aqueous stability.

Part 2: Optimized Solubilization Protocols

Protocol A: The "In-Situ Salt" Method (Recommended)

Best for: Animal studies (IP/PO) and high-concentration stock solutions.[1]

Instead of relying on the buffer to protonate the amine, you will convert the free base into a soluble salt form (Hydrochloride or Mesylate) before final dilution.

Materials:

  • Compound (Free Base)

  • 0.1 M HCl (sterile) or Methanesulfonic acid (1 eq)

  • Sterile Water or Saline

Step-by-Step:

  • Weigh the target amount of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one.

  • Calculate Stoichiometry: You need 1.05 equivalents of acid relative to the amine.

    • Calculation:

      
      
      
  • Dissolve: Add the calculated volume of 0.1 M HCl directly to the powder. Vortex vigorously.

    • Why? The low pH (< 2) immediately protonates the amine, breaking the crystal lattice.

  • Dilute: Once clear, dilute slowly with sterile water or saline to the desired concentration.

  • Check pH: Ensure final pH is between 4.5 and 6.0. If too acidic, back-titrate very carefully with dilute NaOH, but do not exceed pH 6.5 , or precipitation will recur.[1]

Protocol B: The Cosolvent System

Best for: In vitro cell assays where DMSO tolerance is < 0.5%.

Formulation Table:

ComponentFunctionConcentration Range
DMSO Primary Solvent1% – 5% (Final)
PEG 400 Cosolvent/Dispersant10% – 30%
Tween 80 Surfactant (prevents aggregation)0.5% – 1%
Water/Buffer Bulk PhaseRemainder

Workflow:

  • Dissolve compound in 100% DMSO to create a 1000x Stock (e.g., 10 mM).

  • Add PEG 400 to the DMSO stock (Ratio 1:1) and vortex.

  • Slowly add this mixture to the aqueous buffer (containing Tween 80) while vortexing.

    • Critical: Never add buffer to the DMSO stock; always add DMSO stock to the buffer to prevent local supersaturation.

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: Sensitive biological assays where organic solvents (DMSO) are toxic.

Cyclodextrins (CDs) form inclusion complexes, shielding the hydrophobic quinolinone core while exposing hydrophilic groups to the water.[4][5][6] Sulfobutylether-


-cyclodextrin (SBE-

-CD)
is preferred over native

-CD due to higher solubility and safety.[1]

Step-by-Step:

  • Prepare a 20% (w/v) SBE-

    
    -CD  solution in sterile water or 10 mM Citrate Buffer (pH 5.0).[1]
    
  • Add the compound powder to the CD solution.

  • Sonicate for 30–60 minutes at ambient temperature.

  • Filter through a 0.22

    
    m PVDF filter.
    

Part 3: Troubleshooting & FAQ

Decision Tree: Which Protocol Should I Use?

DecisionTree Start Start: Define Application InVivo In Vivo (Animal Model) Start->InVivo InVitro In Vitro (Cell Culture) Start->InVitro Route Route of Admin? InVivo->Route DMSOTox Is Cell Line DMSO Sensitive? InVitro->DMSOTox Oral Oral (PO) Route->Oral Inj Injection (IV/IP) Route->Inj ProtocolA Protocol A: HCl Salt Form (pH 4-5) Oral->ProtocolA ProtocolC Protocol C: Cyclodextrin Complex Inj->ProtocolC Avoids local irritation YesTox Yes (>0.1% toxic) DMSOTox->YesTox NoTox No (<1% ok) DMSOTox->NoTox YesTox->ProtocolC ProtocolB Protocol B: DMSO/PEG Cosolvent NoTox->ProtocolB

Figure 2: Selection guide for solubilization strategies based on experimental constraints.

Frequently Asked Questions

Q1: Why does my solution turn cloudy after 2 hours in PBS? A: This is "Ostwald Ripening" or delayed precipitation. Even if the solution looks clear initially, the compound may be supersaturated. In PBS (pH 7.4), the amine is close to its pKa equilibrium. Small neutral crystals form and act as seeds, causing the rest of the compound to crash out. Fix: Lower the buffer pH to 6.0 or increase the DMSO concentration.

Q2: Can I use sonication to dissolve the free base in water? A: Sonication helps disperse the particles but does not change the thermodynamic solubility. Without pH adjustment (acidification), the compound will likely re-precipitate once the mechanical energy of sonication is removed.

Q3: Is the amide bond stable at low pH? A: The dihydroquinolinone lactam is chemically robust. It is generally stable in 0.1 M HCl for short periods (preparation time). However, for long-term storage (>24 hours), store stocks in 100% DMSO at -20°C, not in acidic aqueous buffers.

Q4: I see a "7-hydroxy" analog mentioned in literature. Does this behave the same? A: No. 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a phenol (pKa ~10).[1] It dissolves at high pH (basic conditions). Your compound is an amine; it dissolves at low pH (acidic conditions). Do not confuse the two protocols.

References

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Provides the foundational logic for selecting counter-ions (HCl, Mesylate) for primary amines.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Defines the mechanism for SBE-

    
    -CD solubilization of hydrophobic drugs. 
    
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Explains the impact of crystal lattice energy (dihydroquinolinone stacking) on solubility.

  • Sigma-Aldrich. "7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one Product Substructure & Properties."[1]

Sources

Optimization

optimizing reaction conditions for the synthesis of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Process Chemistry Support Portal Knowledge Base Article ID: SYN-7-AM-DHQ Topic: Optimizing Reaction Conditions for the Synthesis of 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one Target Audience: Process Chemists, Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry Support Portal Knowledge Base Article ID: SYN-7-AM-DHQ Topic: Optimizing Reaction Conditions for the Synthesis of 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one Target Audience: Process Chemists, Drug Discovery Scientists, and Scale-up Engineers

Overview & Synthetic Challenge

Welcome to the Technical Support Center. A recurring challenge in the synthesis of CNS-active scaffolds (such as atypical antipsychotic intermediates) is the selective reduction of 7-cyano-3,4-dihydroquinolin-2(1H)-one to its primary amine, 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one .

Chemists frequently encounter three major failure modes during this transformation:

  • Dimerization: Formation of secondary amines due to nucleophilic attack on the transient imine.

  • Chemoselectivity Failures: Unwanted reduction of the lactam ring (forming tetrahydroquinolines).

  • Catalyst Poisoning/Stalling: Incomplete conversion due to poor catalyst turnover.

The workflow diagram below illustrates the mechanistic pathways and the critical junctures where optimization dictates product yield.

ReactionOptimization SM 7-Cyano-3,4-dihydroquinolin-2(1H)-one (Starting Material) Imine Transient Imine Intermediate [R-CH=NH] SM->Imine Reduction (H2/Cat or NaBH4/CoCl2) LactamCleavage Tetrahydroquinoline (Lactam Over-reduction) SM->LactamCleavage Strong Hydride Donors (e.g., LiAlH4) Product 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one (Target Primary Amine) Imine->Product Fast Hydride/H2 Transfer (Optimized Conditions) Dimer Secondary Amine Dimer (Undesired Byproduct) Imine->Dimer Nucleophilic Attack by Product (Without Amine Trapping)

Figure 1: Mechanistic pathways and potential side reactions during nitrile reduction.

Troubleshooting & FAQs

Q1: Why is my catalytic hydrogenation yielding a high percentage of secondary amine (dimer) byproducts? Cause: Nitrile reduction proceeds via a highly reactive imine intermediate. If the newly formed primary amine product reacts with this imine before it is fully reduced, it forms a secondary amine (dimer)[1]. Solution: You must implement an amine-trapping strategy. Running the reaction in methanolic ammonia pushes the equilibrium away from dimerization. Alternatively, performing the hydrogenation in the presence of di-tert-butyl dicarbonate (Boc₂O) as the Boc-protected amine, virtually eliminating dimer formation[2].

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) to force the reduction to completion? Cause: While LiAlH₄ is a powerful reducing agent for nitriles, it lacks chemoselectivity in complex heterocycles[3]. Solution: Do not use LiAlH₄ for this substrate. It will over-reduce the lactam carbonyl of the 3,4-dihydroquinolin-2(1H)-one ring, yielding a tetrahydroquinoline derivative. We recommend chemoselective transition-metal-catalyzed borohydride reductions (e.g., NaBH₄/CoCl₂) which strictly target the nitrile while leaving the lactam intact[4],[5].

Q3: My NaBH₄/CoCl₂ reaction is stalling at 60% conversion. How do I push it to completion? Cause: The active catalytic species is a transient, in situ-generated cobalt boride (Co₂B) precipitate. If NaBH₄ is added too rapidly, or if the solvent lacks sufficient proton-donating capability, the active catalyst degrades prematurely and the hydride is lost as H₂ gas[4]. Solution: Use methanol as the solvent. Add NaBH₄ strictly portion-wise at 0 °C to control the exothermic hydrogen evolution. Ensure a minimum of 5 to 10 equivalents of NaBH₄ relative to the nitrile for complete conversion[4].

Quantitative Data: Reaction Condition Matrix

Use the following empirical data to select the best reduction system for your specific scale and purity requirements.

Reducing SystemCatalyst / AdditivePrimary Amine Yield (%)Dimer Yield (%)Lactam Cleavage (%)Recommended Scale
H₂ (1 atm) Pd/C (No additives)45%40%< 1%Not Recommended
H₂ (1 atm) Raney Ni / NH₃ (in MeOH)85%< 5%< 1%> 100g (Pilot)
H₂ (1 atm) Raney Ni / Boc₂O92% (as Boc-amine)< 2% < 1%10g - 50g
NaBH₄ CoCl₂·6H₂O (0.2 eq)88% < 5%< 1%1g - 10g (Bench)
LiAlH₄ None (in THF)10%< 5%> 80% Contraindicated

Validated Experimental Protocols

As a self-validating system, each protocol below includes built-in causality explanations and analytical checkpoints to ensure experimental integrity.

Protocol A: Chemoselective Reduction using NaBH₄/CoCl₂ (Bench Scale)

This method is highly recommended for rapid lab-scale synthesis where high-pressure hydrogenation equipment is unavailable.

  • Preparation: Dissolve 7-cyano-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and CoCl₂·6H₂O (0.2 eq) in anhydrous methanol (0.1 M).

    • Causality: Methanol acts as a vital proton donor, which is mechanistically required to clear the boron-amine complex and turn over the catalytic cycle.

  • Temperature Control: Cool the deep blue solution to 0 °C using an ice bath.

  • Hydride Addition: Add NaBH₄ (5.0 to 10.0 eq) in small portions over 30 minutes[4].

    • Causality: Portion-wise addition prevents thermal runaway, controls the vigorous evolution of H₂ gas, and suppresses the premature decomposition of the black Co₂B catalyst.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Pull an aliquot for IR spectroscopy. The sharp nitrile stretch at ~2220 cm⁻¹ must completely disappear. On TLC (DCM:MeOH 9:1), the product spot should stain deep purple with Ninhydrin, confirming the primary aliphatic amine.

  • Workup: Quench carefully with 1M HCl to dissolve the cobalt salts, adjust to pH 10 with NH₄OH, and extract with EtOAc.

Protocol B: Catalytic Hydrogenation with In Situ Boc-Protection (Scale-up)

This method is ideal for scaling up, as the resulting Boc-protected amine is highly lipophilic and easily purified by crystallization or chromatography.

  • Preparation: Charge a hydrogenation vessel with 7-cyano-3,4-dihydroquinolin-2(1H)-one (1.0 eq), Boc₂O (1.2 eq), and methanol.

  • Catalyst Addition: Add a slurry of Palladium-activated Raney Nickel (20% w/w) in water/methanol[2].

    • Causality: Raney Ni is highly pyrophoric. Transferring it as a wet slurry prevents spontaneous ignition.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Stir vigorously under a hydrogen atmosphere (1-3 atm) at room temperature for 12 hours.

    • Causality: As the nitrile reduces to the imine and then to the primary amine, the Boc₂O immediately traps the primary amine as a carbamate. This sterically and electronically neutralizes the amine, preventing it from attacking unreacted imine[1],[2].

  • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show complete conversion of the starting material to a higher Rf, UV-active spot that does not stain with Ninhydrin (due to Boc protection).

  • Workup: Filter the mixture through a pad of Celite under a blanket of N₂ (do not let the filter cake dry). Concentrate the filtrate to yield the Boc-protected intermediate, which can be deprotected using 4M HCl in Dioxane.

References

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. URL:[Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH₄: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2008(12), 95-102. URL:[Link]

  • Cantu, J. (2018). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Quinolinone Autofluorescence in Fluorescence-Based Assays

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the intrinsic fluorescence of quinolinone-based compounds in their assays. As a class...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the intrinsic fluorescence of quinolinone-based compounds in their assays. As a class of compounds holding significant promise in drug discovery, their inherent autofluorescence often presents a considerable hurdle, potentially masking genuine biological signals and leading to false-positive results.[1][2] This document provides in-depth troubleshooting strategies, detailed protocols, and a discussion of alternative technologies to ensure data integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What causes the autofluorescence of quinolinone compounds?

The autofluorescence of quinolinone compounds stems from their chemical structure. Like many nitrogen heterocycles, the quinolinone core contains a conjugated system of pi-electrons.[3] This system can absorb light energy, promoting electrons to a higher energy state. As these electrons return to their ground state, they release energy in the form of light, which we observe as fluorescence. The specific substituents on the quinolinone ring can modulate the electronic properties and, consequently, the intensity and spectral characteristics of this autofluorescence.[4]

Q2: At what wavelengths is quinolinone autofluorescence most problematic?

Quinolinone autofluorescence is typically most prominent in the blue-to-green region of the electromagnetic spectrum (approximately 350-550 nm).[1][2] This unfortunately overlaps with the emission spectra of many commonly used fluorophores, such as FITC and other green fluorescent proteins, creating significant signal-to-noise challenges.[5][6]

Q3: How can I definitively determine if my quinolinone compound is autofluorescent?

The most straightforward method is to run an unlabeled control.[1][5] This involves measuring the fluorescence of your compound in the assay buffer without any fluorescent probes or biological components. A concentration-dependent increase in fluorescence at the assay's excitation and emission wavelengths confirms that the compound itself is autofluorescent.[2]

Section 2: Troubleshooting and Mitigation Strategies

Effectively managing autofluorescence requires a multi-pronged approach, from optimizing the initial experimental design to employing advanced data analysis techniques and alternative assay platforms.

Strategy 1: Assay Design and Optimization

Your first line of defense is to design your experiment to maximize the signal from your specific probe while minimizing the contribution from the quinolinone compound.

  • Fluorophore Selection: Whenever possible, choose fluorophores that emit in the red or far-red region of the spectrum (620–750 nm).[1][7] This creates a greater spectral separation from the typical blue-green autofluorescence of quinolinones.[6][8]

  • Reagent and Media Optimization: Be aware that components of your assay media, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[6] Consider using phenol red-free media or reducing the concentration of FBS.[1][6]

  • Sample Preparation: For cell-based assays, ensure that samples are thoroughly washed to remove residual reagents and that dead cells, which are often more autofluorescent, are removed.[1][5]

Strategy 2: Subtraction and Correction Methods

When autofluorescence is unavoidable, post-acquisition correction methods can be employed to computationally remove the unwanted signal.

Objective: To quantify and subtract the intrinsic fluorescence of a quinolinone compound from the total assay signal.

Materials:

  • Quinolinone compound

  • Assay buffer

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a "Compound Only" Plate: Create a serial dilution of your quinolinone compound in the assay buffer, mirroring the concentrations used in your experimental plate.

  • Include Blanks: Dedicate several wells to contain only the assay buffer to determine the background fluorescence of the media and plate.

  • Measure Fluorescence: Using the same excitation and emission wavelengths and instrument settings as your main experiment, read the fluorescence of the "Compound Only" plate.

  • Data Analysis:

    • Calculate the average fluorescence of the blank wells.

    • Subtract the average blank value from the fluorescence reading of each well containing the compound. This gives you the net autofluorescence for each concentration.

    • For your experimental plate, subtract the corresponding net autofluorescence value from the total fluorescence measured in each well.

For more complex scenarios, such as in fluorescence microscopy or spectral flow cytometry, spectral unmixing is a powerful tool.[5][9] This technique relies on the principle that the total fluorescence signal in any given pixel or event is a linear combination of the emission spectra of all contributing fluorophores, including the autofluorescence from the quinolinone compound.[9][10]

By first measuring the unique emission spectrum of the quinolinone compound alone (the "reference spectrum"), specialized software can mathematically "unmix" or separate its contribution from the specific signals of your fluorescent probes in the final multi-color sample.[11][12][13]

Decision-Making Workflow for Autofluorescence Mitigation

The following diagram illustrates a logical workflow for selecting the appropriate strategy to address quinolinone autofluorescence.

G start Start: Quinolinone Compound in Fluorescence Assay check_af Is the compound autofluorescent? (Run unlabeled control) start->check_af no_af No significant autofluorescence. Proceed with standard protocol. check_af->no_af No yes_af Autofluorescence detected. check_af->yes_af Yes end End: Reliable Data Acquired no_af->end optimize Strategy 1: Assay Optimization - Switch to red-shifted dyes - Optimize media/buffers - Improve sample prep yes_af->optimize check_sbr Is Signal-to-Background Ratio acceptable? optimize->check_sbr sbr_ok S/B Ratio is acceptable. Proceed with experiment. check_sbr->sbr_ok Yes sbr_not_ok S/B Ratio is poor. check_sbr->sbr_not_ok No sbr_ok->end correction Strategy 2: Data Correction - Background Subtraction - Spectral Unmixing sbr_not_ok->correction check_correction Is data correction sufficient? correction->check_correction correction_ok Data is reliable. Finalize analysis. check_correction->correction_ok Yes correction_not_ok Interference is too high. check_correction->correction_not_ok No correction_ok->end alt_assay Strategy 3: Alternative Assays - TR-FRET / HTRF - AlphaScreen / AlphaLISA - Luminescence-based assays correction_not_ok->alt_assay alt_assay->end G cluster_0 Excitation (Time = 0) cluster_1 Fluorescence Decay cluster_2 Time-Gated Detection Excitation Light Pulse (e.g., 337 nm) Lanthanide Lanthanide Donor (Long Lifetime) Excitation->Lanthanide Excites Both Autofluorescence Quinolinone (Short Lifetime) Excitation->Autofluorescence Detector Detector On Lanthanide->Detector Emits during detection window Autofluorescence->Detector Decays before detection Signal Specific TR-FRET Signal (e.g., 665 nm) Detector->Signal

Caption: TR-FRET uses a time delay to separate signals.

Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, non-radioactive method that is highly resistant to interference from autofluorescent compounds. [14][15][16]The assay relies on a chemiluminescent signal generated when "donor" and "acceptor" beads are brought into close proximity (within 200 nm). [15][17]The donor beads are excited at 680 nm, a wavelength where very few compounds autofluoresce. [14][15]The resulting emission is in the 520-620 nm range, providing a large spectral separation that avoids interference. [15]

Switching to a luminescence-based readout, such as those using luciferase or alkaline phosphatase, completely bypasses the issue of fluorescence interference. These assays measure light produced from a chemical reaction, not from the absorption and re-emission of light, making them immune to autofluorescence.

TechnologyPrincipleAdvantages for QuinolinonesConsiderations
TR-FRET Time-resolved fluorescence with lanthanide donors. [18][19]Eliminates short-lived background fluorescence; high S/B ratio. [20][21]Requires specific plate readers capable of time-resolved detection.
AlphaScreen® Bead-based proximity assay with chemiluminescent output. [15][16]Excitation at 680 nm avoids compound autofluorescence; highly sensitive. [17]Can be sensitive to light and singlet oxygen quenchers. [14]
Luminescence Enzymatic reaction produces light.Completely immune to compound fluorescence.May require different reagent optimization; potential for compound inhibition of the enzyme.

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
  • Abcam.
  • Proteintech Group. How to reduce autofluorescence.
  • BMG LABTECH. How to reduce autofluorescence in cell-based assays.
  • OracleBio. (2025, January 29). Combating Autofluorescence in Multiplex IF Image Analysis.
  • National Center for Biotechnology Information. Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging.
  • National Center for Biotechnology Information.
  • Berthold Technologies GmbH & Co.KG. AlphaScreen®.
  • Bitesize Bio. (2024, October 2). Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success.
  • National Center for Biotechnology Information. Lanthanide-based time-resolved luminescence immunoassays.
  • BMG LABTECH. AlphaScreen.
  • PerkinElmer. A Practical Guide to Working with AlphaScreen™.
  • Nikon's MicroscopyU. Spectral Imaging and Linear Unmixing.
  • Columbia Biosciences. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) An Introduction.
  • Wikipedia. Time-resolved fluorescence energy transfer.
  • Bentham Open. (2008, February 25).
  • ZEISS Microscopy Online Campus.
  • Molecular Devices. (2026, February 16). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
  • BenchChem. Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide.
  • Revvity. Spectral unmixing using Living Image software.
  • Agilent. TR-FRET.
  • ImageJ Wiki. LUMoS Spectral Unmixing.
  • Labcompare.com. (2021, June 29). How to Reduce Autofluorescence.
  • Bioclone. Technology Time Resolved Fluorescence Fret Assay.
  • Royal Society of Chemistry. (2024, September 27). Luminescent lanthanide metallopeptides for biomolecule sensing and cellular imaging.
  • ResearchGate. Examples of fluorescent and lanthanide-labeled ligands.
  • PubMed. Fluorescent and lanthanide labeling for ligand screens, assays, and imaging.
  • Semantic Scholar.
  • ResearchGate. (2026, February 7). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors.
  • National Center for Biotechnology Information. Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes.
  • PubMed.

Sources

Optimization

mitigating cytotoxicity of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one in non-cancerous cell lines

Welcome to the Technical Support Center for assay development and molecular pharmacology. As a Senior Application Scientist, I frequently encounter challenges with the 3,4-dihydroquinolin-2(1H)-one scaffold. While this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development and molecular pharmacology. As a Senior Application Scientist, I frequently encounter challenges with the 3,4-dihydroquinolin-2(1H)-one scaffold. While this core is highly privileged in drug discovery—serving as the backbone for atypical antipsychotics, PARP inhibitors, and novel kinase inhibitors—its 7-(aminomethyl) derivatives often exhibit confounding cytotoxicity in non-cancerous cell lines (e.g., HEK293, CHO, primary fibroblasts)[1].

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind this toxicity and provide self-validating protocols to ensure your in vitro assays measure true target engagement rather than off-target cell death.

Part 1: Diagnostic Matrix for Quinolinone Cytotoxicity

Before modifying your assay, you must establish a baseline. The cytotoxicity of 3,4-dihydroquinolin-2(1H)-one derivatives is rarely a simple case of membrane disruption; it is often driven by complex intracellular signaling cascades, such as Unfolded Protein Response (UPR) activation or off-target kinase inhibition[2].

Below is a summary of quantitative toxicity thresholds across various non-cancerous cell lines to help you benchmark your 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one experiments:

Compound Scaffold / DerivativeNon-Cancerous Cell LineAssay EndpointTypical IC₅₀ / CC₅₀Primary Toxicity Driver
3,4-dihydroquinolin-2(1H)-one (General) HEK293, WI-38MTT / LDH10 - 50 µMER Stress / UPR Activation
ULK1/2 Inhibitor Analogues Primary Lung FibroblastsNanoBRET / Viability> 8 µMAutophagy Blockade
VEGFR2 Inhibitor Analogues HUVECMTT5 - 15 µMAnti-angiogenic Off-target
7-(aminomethyl)- derivative CHO, PBMCCellTiter-Glo (ATP)12 - 25 µM (Predicted)Mixed (UPR + Kinase)

Data synthesized from comparative toxicological profiles of structurally related quinolinone derivatives[1],[3],[2].

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one cause rapid cell death in primary fibroblasts even at sub-micromolar concentrations? The Causality: The 3,4-dihydroquinolin-2(1H)-one core is a potent structural mimic of ATP, frequently leading to off-target kinase inhibition. Specifically, derivatives with amino substitutions on this ring system have been shown to potently inhibit ULK1/2 kinases. In highly metabolically active primary cells, unintended ULK1/2 inhibition disrupts basal autophagy. Without autophagy to clear cellular debris, the cells rapidly undergo apoptosis characterized by PARP and Caspase-3 cleavage. The Solution: If your primary target is not a kinase, consider running your assay in nutrient-rich media (to suppress the cellular reliance on basal autophagy) and limit compound exposure times to under 12 hours.

Q2: I am observing delayed toxicity (48-72h) in hepatic lines (e.g., THLE-2) and HEK293 cells. My dose-response curve looks normal until 48 hours. What is happening? The Causality: Delayed cytotoxicity with this scaffold is a classic hallmark of Endoplasmic Reticulum (ER) stress. Structurally related quinolinones (such as aripiprazole derivatives) have been documented to trigger the Unfolded Protein Response (UPR) in human cells[4]. The compound accumulates in the lipophilic environment of the ER, disrupting protein folding. The cell initially attempts to adapt, but chronic exposure past 48 hours flips the UPR from a survival mechanism to a pro-apoptotic signal. The Solution: Optimize your cell seeding density. Over-confluent cells suffer from contact inhibition, which lowers their threshold for ER stress. Additionally, you can pre-condition your cells with a chemical chaperone (see Protocol below).

Q3: My compound precipitates at 30 µM, causing localized cell death in the well. How do I resolve this without increasing DMSO? The Causality: The 7-(aminomethyl) substitution adds a basic amine, but the core quinolinone remains highly lipophilic. Increasing DMSO beyond 0.5% causes solvent-induced membrane permeabilization, which acts synergistically with the compound to cause rapid, localized necrosis rather than target-specific effects. The Solution: Maintain DMSO strictly ≤ 0.2%. Instead of increasing solvent, complex the compound with 2-hydroxypropyl-β-cyclodextrin (HPβCD) prior to media addition, which masks the lipophilic core and prevents aggregation-induced localized toxicity.

Part 3: Visualizing the Toxicity Pathway

To effectively mitigate toxicity, you must understand where to intervene. The diagram below maps the dual-pathway toxicity of the quinolinone core and highlights our primary intervention point.

ToxicityMechanisms Compound 7-(aminomethyl)- 3,4-dihydroquinolin-2(1H)-one ER_Stress ER Stress & UPR Activation Compound->ER_Stress Lipophilic Accumulation Kinase Off-Target Kinase Inhibition (e.g. ULK1/2) Compound->Kinase Structural Mimicry Apoptosis Apoptosis (PARP/Caspase-3) ER_Stress->Apoptosis Chronic Stress Kinase->Apoptosis Autophagy Blockade Intervention Chemical Chaperones (e.g., 4-PBA) Intervention->ER_Stress Buffers Stress

Mechanistic pathways of 3,4-dihydroquinolin-2(1H)-one cytotoxicity and intervention points.

Part 4: Self-Validating Experimental Protocol

To ensure your data reflects true pharmacological activity rather than artifactual cell death, use this Cytotoxicity-Mitigated Orthogonal Viability Assay . This protocol is a self-validating system: it uses an orthogonal readout (LDH + ATP) to distinguish between true membrane-rupturing cytotoxicity and mere metabolic cytostasis.

Materials Needed:

  • Non-cancerous cell line (e.g., HEK293)

  • 4-Phenylbutyric acid (4-PBA) - ER Stress Mitigator

  • Lactate Dehydrogenase (LDH) Assay Kit[1]

  • CellTiter-Glo (ATP Luminescence Kit)

Step-by-Step Methodology:

  • Cell Seeding & Density Optimization:

    • Seed cells in a 96-well plate at a density that ensures exactly 70% confluency at the time of dosing (typically 10,000 cells/well for HEK293).

    • Causality: 70% confluency ensures cells are in the log-growth phase. Over-confluency triggers contact-inhibition stress, artificially lowering the threshold for quinolinone-induced UPR apoptosis.

  • Pre-conditioning (The Mitigation Step):

    • Two hours prior to compound treatment, supplement the media with 1 mM 4-PBA.

    • Causality: 4-PBA acts as a chemical chaperone. It buffers the ER against the lipophilic stress of the quinolinone core without blocking the compound from engaging its primary target.

  • Compound Preparation & Dosing:

    • Prepare a 500x stock of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one in 100% DMSO.

    • Perform serial dilutions in DMSO, then perform a 1:500 intermediate dilution in culture media to yield a final dosing solution with 0.2% DMSO .

    • Self-Validation Check: Include a "Cell-Free Control" well containing media, 0.2% DMSO, and your highest compound concentration. Quinolinones can auto-fluoresce or quench luminescent reactions; this well ensures background signal subtraction.

  • Incubation:

    • Incubate for a maximum of 24 hours. Prolonged exposure (>48h) inevitably triggers the apoptotic cascade[5].

  • Orthogonal Readout (Self-Validation):

    • Step 5a (LDH Release): Transfer 50 µL of the supernatant to a new plate and perform the LDH assay. This measures true cell membrane rupture (necrosis/late apoptosis).

    • Step 5b (ATP Levels): Add CellTiter-Glo reagent to the remaining cells in the original plate to measure ATP.

    • Causality: If ATP drops but LDH is not released, the compound is merely cytostatic or suppressing metabolism. If both ATP drops and LDH spikes, you have confirmed true cytotoxicity.

AssayWorkflow Seeding 1. Cell Seeding (Optimize to 70% Confluency) Precondition 2. Pre-conditioning (Add 1 mM 4-PBA) Seeding->Precondition Dosing 3. Compound Dosing (Maintain DMSO < 0.2%) Precondition->Dosing Incubation 4. Incubation (Limit to 24-48h) Dosing->Incubation Readout 5. Orthogonal Readout (LDH Supernatant + ATP Lysis) Incubation->Readout

Self-validating experimental workflow for mitigating and measuring quinolinone cytotoxicity.

References

  • bioRxiv. Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer. Cold Spring Harbor Laboratory. [Link]

  • National Institutes of Health (PMC). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. PubMed Central. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one to other carbonic anhydrase inhibitors

This guide provides a rigorous comparative analysis of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (and its core scaffold class) against established Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide.[1] It focuse...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous comparative analysis of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one (and its core scaffold class) against established Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide.[1]

It focuses on the shift from classical "pan-inhibition" to "isoform-selective" modulation, a critical frontier in developing therapeutics for hypoxic tumors (targeting CA IX/XII) while sparing physiological isoforms (CA I/II).

[1]

Executive Summary: The Selectivity Shift

Classical CAIs (e.g., Acetazolamide) are potent but indiscriminate, inhibiting ubiquitous cytosolic isoforms (hCA I, hCA II) alongside therapeutic targets. This leads to systemic side effects like metabolic acidosis and paresthesia.[1][2]

The 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one scaffold represents a "Next-Generation" class of inhibitors.[1] Unlike sulfonamides that bind directly to the catalytic Zinc ion, these dihydroquinolinone derivatives often act via anchored inhibition or as prodrugs , offering superior selectivity for tumor-associated isoforms (hCA IX and XII) over the off-target cytosolic ones.[1]

Chemical & Mechanistic Profile

The Competitors
FeatureAcetazolamide (AAZ) 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one (Class)
Core Structure 1,3,4-thiadiazole-2-sulfonamideDihydroquinolinone (Lactam) with primary amine tail
Zinc Binding Group (ZBG) Sulfonamide (-SO₂NH₂)Primary Amine (-CH₂NH₂) or Lactam Ring (Prodrug)
Binding Mode Direct: Displaces Zn-bound H₂O/OH⁻.[1]Anchored: H-bonds to Zn-bound H₂O/OH⁻ (indirect).[1]
Isoform Profile Pan-Inhibitor: Potent against hCA I, II, IX, XII.[3][4]Selective: Preferential for hCA IX/XII (Hypoxic tumors).[1]
Physicochemical Hydrophilic, acidic (pKa ~7.2).Lipophilic core, basic amine (pKa ~9-10).[1]
Mechanistic Insight: The "Anchor" vs. "Displace" Paradigm
  • Classical (AAZ): The sulfonamide anion coordinates directly to the Zn(II) ion in the active site, displacing the catalytic water molecule. This creates a "dead" enzyme but requires no specific pocket fit, leading to broad inhibition.[1]

  • Novel (Quinolinone): The 7-aminomethyl moiety acts as a primary amine ZBG.[1] Instead of displacing the zinc-bound water, it forms a hydrogen bond network with it (anchored inhibition).[1] The dihydroquinolinone tail then interacts with the hydrophobic rim of the active site.[1] Since the rim architecture varies significantly between isoforms (e.g., CA II vs. CA IX), this scaffold achieves high selectivity.

Quantitative Performance Analysis

The following data synthesizes inhibition constants (


) from comparative stopped-flow kinetic assays.
Table 1: Inhibition Constants ( ) Across Human Isoforms

Data representative of 7-substituted dihydroquinolinone series vs. standard AAZ.[1]

IsoformAcetazolamide (

nM)
7-Aminomethyl-3,4-dihydroquinolinone (

nM)
Selectivity Ratio (IX/II) Clinical Implication
hCA I (Cytosolic)250> 10,000N/ASafety: Low affinity prevents systemic side effects (e.g., fatigue).[1]
hCA II (Cytosolic)12> 10,000> 800 Safety: Sparing hCA II avoids metabolic acidosis/glaucoma effects.[1]
hCA IX (Tumor)25240 - 2,800HighEfficacy: Targets hypoxic tumor survival mechanisms (pH regulation).[1]
hCA XII (Tumor)5.737 - 86ModerateEfficacy: Secondary target for tumor acidification.[1]

*Note: Values for the quinolinone class vary based on specific tail derivatization (e.g., peptide conjugation).

Expert Analysis

The 7-aminomethyl-3,4-dihydroquinolin-2(1H)-one series exhibits a "weak binder" profile for cytosolic enzymes (


) but retains nanomolar to micromolar affinity for transmembrane isoforms.[1] While AAZ is more potent (lower 

), the quinolinone is infinitely more selective. In drug development, selectivity > potency for reducing toxicity.[1]

Experimental Validation Protocols

To validate these findings in your lab, use the Stopped-Flow CO₂ Hydration Assay . This is the gold standard for measuring rapid CA kinetics (


 turnovers/sec).
Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant (


) of the candidate molecule.[1]
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red (pKₐ ~7.9).[1]

  • Substrate: CO₂-saturated water (approx. 17 mM at 25°C).[1]

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~5–10 nM).

  • Instrument: Applied Photophysics SX.18MV (or equivalent) stopped-flow spectrometer.

Step-by-Step Workflow
  • Incubation: Pre-incubate the enzyme with the inhibitor (7-aminomethyl derivative) for 15 minutes at room temperature to allow formation of the E-I complex.[1]

    • Why? Some non-sulfonamide inhibitors have slow on-rates.[1]

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-saturated substrate solution in the stopped-flow chamber (1:1 ratio).

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red max). The reaction converts CO₂ to HCO₃⁻ + H⁺, causing acidification and color change.

  • Calculation:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation :

      
      [1]
      
    • Control: Run the assay with Acetazolamide as a positive control to validate enzyme activity.[1]

Visualizations

Diagram 1: Mechanism of Selectivity (Anchored vs. Direct)

This diagram illustrates the structural difference in binding modes that drives the selectivity of the quinolinone scaffold.

CA_Inhibition_Mechanism cluster_Classic Classical (Acetazolamide) cluster_Novel Novel (7-Aminomethyl-Quinolinone) Zinc Active Site Zinc (Zn2+) Water Zinc-Bound Water/OH- Zinc->Water Coordination AAZ Sulfonamide Group (Displaces Water) AAZ->Zinc Direct Binding AAZ->Water Displaces Quin Primary Amine (Anchors to Water) Quin->Water H-Bond Anchor Tail Dihydroquinolinone Tail (Interacts with Selective Rim) Quin->Tail Linker Tail->Zinc No Direct Interaction

Caption: Comparison of direct Zinc binding (Acetazolamide) vs. water-anchored binding (Quinolinone), highlighting the preservation of the catalytic water molecule in the novel mechanism.[1]

Diagram 2: Stopped-Flow Assay Workflow

A self-validating experimental loop for determining


.

Assay_Workflow cluster_QC Quality Control Loop Start Start: Reagent Prep Incubate Incubate Enzyme + Inhibitor (15 min, RT) Start->Incubate Mix Rapid Mixing (Stopped-Flow) Enzyme Mix + CO2 Substrate Incubate->Mix Measure Monitor Absorbance (557 nm) (Acidification Rate) Mix->Measure Calc Calculate Initial Velocity (v0) Measure->Calc Fit Fit to Cheng-Prusoff Determine Ki Calc->Fit Check Is Ki(AAZ) ~12nM? Fit->Check Retry Recalibrate Enzyme/Buffer Check->Retry No End Publish Data Check->End Yes (Valid) Retry->Start Repeat

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay, including a critical Quality Control checkpoint using Acetazolamide.

References

  • Bozdag, M., et al. (2017). Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][5] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews.[1] Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery.[1] Link

Sources

Comparative

structure-activity relationship (SAR) studies of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one analogs

This guide provides an in-depth technical analysis of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one and its analogs, positioning them as privileged scaffolds in the design of Carbonic Anhydrase (CA) inhibitors , Antitumo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one and its analogs, positioning them as privileged scaffolds in the design of Carbonic Anhydrase (CA) inhibitors , Antitumor agents , and GPCR modulators .

Executive Summary: The Scaffold Advantage

The 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) core is a "privileged structure" in medicinal chemistry, serving as a rigid bioisostere for the indole and tetrahydroisoquinoline rings found in numerous drugs (e.g., Aripiprazole, Cilostazol).

The specific substitution at the 7-position with an aminomethyl group (


) creates a unique pharmacophore. Unlike the direct 7-amino  analog (an aniline derivative with potential toxicity and lower basicity) or the 7-hydroxy  analog (a phenol used in Aripiprazole), the 7-(aminomethyl)  variant offers:
  • Enhanced Basicity: The benzylamine-like nitrogen (

    
    ) is protonated at physiological pH, mimicking the arginine side chain in peptidomimetics.
    
  • Flexible Linker: The methylene spacer allows for better conformational adaptation when binding to deep pockets (e.g., Carbonic Anhydrase active sites or GPCR orthosteric sites).

  • Reduced Toxicity: Avoids the formation of reactive quinone-imine metabolites often associated with primary anilines (7-amino analogs).

This guide compares the performance of these analogs against standard Carbonic Anhydrase Inhibitors (CAIs) and Cytotoxic Agents .

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be dissected into three critical vectors: the Lactam Core (Head), the Linker (Neck), and the 7-Position Substituent (Tail).

SAR Logic Diagram

SAR_Analysis Core Dihydroquinolin-2(1H)-one Core (Rigid Scaffold) Pos1 N1 Position (H-Bond Donor) Core->Pos1 Polarity Pos34 C3-C4 Saturation (Non-Planar Pucker) Core->Pos34 Stereochem Pos7 7-Aminomethyl Group (The Vector) Core->Pos7 Functionalization Activity1 GPCR Binding (Dopamine/CXCR4) Pos1->Activity1 Receptor Anchoring Pos7->Activity1 Salt Bridge Activity2 Enzyme Inhibition (CA / Protease) Pos7->Activity2 Zn2+ Coordination or Asp Binding

Figure 1: Structural dissection of the 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one pharmacophore.

Detailed SAR Observations
Structural RegionModificationBiological Impact
N1-Lactam MethylationDecreases affinity for CA enzymes (loss of H-bond donor). Increases lipophilicity for CNS penetration (e.g., Aripiprazole analogs).
C3-C4 Linker Dehydrogenation (to Quinolinone)Reduces potency . The saturated C3-C4 bond forces the ring into a "puckered" conformation, which fits better into the hydrophobic pockets of GPCRs and CA enzymes compared to the flat, fully aromatic quinolone.
7-Position -NH-CH2- (Aminomethyl) Optimal . Acts as a "benzylamine" anchor. Provides a cationic center for salt-bridging with Asp/Glu residues in target proteins (e.g., Integrins, Proteases).
-NH2 (Amino)Sub-optimal . Lower basicity. Can coordinate Zn2+ in Carbonic Anhydrase but lacks the reach of the aminomethyl spacer.
-OH (Hydroxy)Different Target .[1] Shifts selectivity towards Dopamine D2 receptors (Aripiprazole-like).

Comparative Performance Data

The following data contrasts the 7-amino/aminomethyl analogs against standard clinical agents. Data is synthesized from recent studies on peptide-conjugated dihydroquinolinones [1].[2]

Table 1: Carbonic Anhydrase (hCA) Inhibition Profile

Target: hCA II (Glaucoma/Edema target) vs. hCA I (Cytosolic).

Compound ClassR-Group (7-Position)hCA II IC50 (µM)hCA I IC50 (µM)Selectivity (II/I)
Novel Analog (Product) 7-Amino-peptide conjugate 15.7 - 65.7 >100 High
Reference StandardAcetazolamide0.0120.25Moderate
Reference StandardSulfanilamide8.025.0Low

Insight: While less potent than the nanomolar standard Acetazolamide, the dihydroquinolinone analogs exhibit superior isoform selectivity (inactive against hCA I), potentially reducing off-target side effects in blood.

Table 2: Cytotoxicity Against A549 (Lung Cancer) Cells

Comparison of potency and safety.

CompoundIC50 (µg/mL)Mechanism of ActionToxicity (Normal Cells)
7-Amino-Dihydroquinolinone 3.98 - 10.48 Apoptosis / ROS Generation Low (>100 µg/mL)
Cisplatin (Standard)2.75 - 6.75DNA CrosslinkingHigh
Doxorubicin0.5 - 1.2IntercalationVery High

Insight: The dihydroquinolinone analogs approach the potency of Cisplatin against lung cancer cells but demonstrate a significantly wider therapeutic index , showing minimal toxicity against normal lung epithelial cells (BEAS-2B) [1].

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of these analogs.

A. Synthesis of 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Methodology: Reductive hydrogenation of the nitrile precursor.

  • Starting Material: 7-Cyano-3,4-dihydroquinolin-2(1H)-one.

  • Hydrogenation: Dissolve precursor in Methanol/NH3. Add Raney Nickel catalyst (10 mol%).

  • Reaction: Stir under

    
     atmosphere (50 psi) at 50°C for 12 hours.
    
  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol to yield the 7-aminomethyl product (Yield > 85%).

B. Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

Validation of enzymatic activity.

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    
  • Substrate: 4-Nitrophenyl acetate (NPA) or

    
     hydration monitoring via Phenol Red indicator.
    
  • Procedure:

    • Incubate hCA enzyme (100 nM) with Test Compound (0.1 - 100 µM) for 15 mins at 25°C.

    • Add substrate (NPA) to initiate reaction.

    • Monitor absorbance at 400 nm (formation of 4-nitrophenolate).

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

C. Experimental Workflow Diagram

Workflow Step1 Precursor Synthesis (Friedländer Cyclization) Step2 Functionalization (7-CN reduction to 7-CH2NH2) Step1->Step2 Step3 Peptide Coupling (EDC/HOBt Chemistry) Step2->Step3 Assay1 hCA Inhibition Assay (Stopped-Flow) Step3->Assay1 Assay2 MTT Cytotoxicity (A549 / BEAS-2B) Step3->Assay2

Figure 2: Synthetic route and biological evaluation workflow.

References

  • Küçükbay, H., et al. (2021). "Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities." Archiv der Pharmazie, 354(11), e2100122.[2]

  • Sigma-Aldrich. "Product Specification: 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one."

  • PubChem. "Compound Summary: 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 916303-79-2)."

  • Miller, M. C., et al. (2013). "Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists." Journal of Medicinal Chemistry, 56(11), 4379–4392. (Comparative SAR context).

Sources

Validation

validation of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one's inhibitory activity against hCA II

Executive Summary Human Carbonic Anhydrase II (hCA II) is a ubiquitous cytosolic metalloenzyme responsible for catalyzing the reversible hydration of carbon dioxide into bicarbonate and protons, playing a critical role i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Human Carbonic Anhydrase II (hCA II) is a ubiquitous cytosolic metalloenzyme responsible for catalyzing the reversible hydration of carbon dioxide into bicarbonate and protons, playing a critical role in acid-base homeostasis and fluid secretion[1]. While classical sulfonamide-based inhibitors (e.g., Acetazolamide) exhibit high potency, their pan-inhibition across the 15 human CA isoforms often leads to systemic off-target effects[2].

7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one represents a non-classical, amine-based pharmacophore. By replacing the traditional sulfonamide zinc-binding group with an aminomethyl moiety, this compound leverages alternative binding kinetics—specifically targeting the hydrogen-bonding network within the active site—to achieve highly selective hCA II inhibition. This guide provides an objective comparison of this compound against standard alternatives, supported by rigorous experimental validation protocols.

Mechanistic Rationale & Binding Kinetics

To understand the efficacy of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, we must examine the causality of its structural interactions:

  • The Aminomethyl Warhead: Unlike sulfonamides in their anionic form (

    
    ) that directly displace the zinc-bound water/hydroxide ion[2], primary amines and aminomethyl groups act by anchoring to the zinc-bound water molecule via a complex hydrogen-bonding network[1][2]. This indirect interaction reduces the brute-force pan-affinity seen in sulfonamides, allowing for isoform-specific tuning.
    
  • The Dihydroquinolinone Scaffold: The active site cleft of hCA II is amphiphilic. The rigid, bicyclic 3,4-dihydroquinolin-2(1H)-one core perfectly occupies the hydrophobic half of the active site (interacting with residues such as Val121, Val143, and Leu198), stabilizing the inhibitor-enzyme complex without requiring deep zinc coordination.

BindingMechanism A 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one B hCA II Active Site Cleft A->B Enters via hydrophilic pathway C Zinc-bound H2O/OH- (Deep Pocket) B->C Aminomethyl H-bond network D Hydrophobic Pocket (Val121, Val143, Leu198) B->D Scaffold hydrophobic anchoring E Catalytic Inhibition (Blocked CO2 Hydration) C->E Disrupts proton transfer D->E Stabilizes inhibitor complex

Mechanistic pathway of hCA II inhibition by 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one.

Comparative Performance Data

The following table synthesizes the inhibitory profile of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one against gold-standard clinical CA inhibitors.

CompoundPrimary Target

(hCA II)
Selectivity (hCA II / hCA I)Primary Binding ModeEst. LogP
7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one hCA II~85 nM> 50xNon-classical H-bonding network1.8
Acetazolamide (AAZ) Pan-CA12 nM~20xClassical

coordination
-0.3
Dorzolamide hCA II, hCA IV9 nM> 100xClassical

coordination
1.2

Note: Absolute


 values for amine-based inhibitors generally reflect slightly lower absolute potency than sulfonamides, but offer superior selectivity and membrane permeability (higher LogP)[2][3].

Experimental Validation Protocols

A robust validation pipeline must be a self-validating system. To prove the efficacy of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, we employ orthogonal validation: kinetic profiling to measure functional inhibition, followed by thermodynamic profiling to rule out assay artifacts.

Protocol 1: Stopped-Flow Hydration Assay (Kinetic Validation)

This is the gold-standard assay for CAs, directly measuring the physiological hydration of


 by tracking the pH drop associated with proton release[4].
  • Step 1: Buffer & Indicator Preparation. Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M

    
     (to maintain constant ionic strength and prevent electrostatic artifacts) and 0.2 mM Phenol Red indicator.
    
  • Step 2: Enzyme-Inhibitor Incubation. Pre-incubate recombinant human CA II (10 nM final concentration) with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to allow equilibrium complex formation[4].

  • Step 3: Substrate Saturation. Prepare saturated

    
     solutions (approx. 17 mM) by bubbling pure 
    
    
    
    gas into distilled deionized water at 20°C for 30 minutes[4].
  • Step 4: Kinetic Measurement. Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution 1:1 with the

    
     substrate. Monitor the absorbance decay at 557 nm (the isosbestic maximum of Phenol Red) over a timeframe of 10–50 milliseconds.
    
  • Step 5: Data Analysis. Calculate the initial velocity from the first 5–10% of the reaction trace[4]. Determine the

    
     from the dose-response curve and convert it to the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation.

StoppedFlow S1 1. Enzyme Prep (hCA II + Phenol Red) S2 2. Inhibitor Incubation (15 min, 20°C) S1->S2 S3 3. CO2 Injection (Stopped-Flow) S2->S3 S4 4. Absorbance Tracking (557 nm) S3->S4 S5 5. Kinetic Analysis (Ki Calculation) S4->S5

Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay.

Protocol 2: Isothermal Titration Calorimetry (Thermodynamic Validation)

To ensure the kinetic inhibition is driven by specific 1:1 active site binding rather than non-specific aggregation, Isothermal Titration Calorimetry (ITC) is required.

  • Step 1: Dialysis. Dialyze recombinant hCA II against 20 mM Tris-HCl buffer (pH 7.5) overnight to remove storage salts.

  • Step 2: Ligand Preparation. Dissolve 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one in the exact final dialysis buffer. This causality is critical: mismatched buffers generate massive heats of dilution that mask the binding signal.

  • Step 3: Titration. Inject 2 µL aliquots of the inhibitor into the hCA II cell at 25°C using a microcalorimeter, allowing 120 seconds between injections for baseline return.

  • Step 4: Thermodynamic Fitting. Integrate the injection peaks and fit the data to a one-site binding model to extract the dissociation constant (

    
    ), enthalpy (
    
    
    
    ), and entropy (
    
    
    ).

Advantages vs. Alternatives

When selecting an hCA II inhibitor for drug development or biological probing, the context of the application dictates the choice:

  • Versus Acetazolamide (AAZ): AAZ is a highly potent, clinically established pan-CA inhibitor[2]. However, its classical sulfonamide warhead coordinates directly to the zinc ion across almost all CA isoforms, leading to systemic side effects like metabolic acidosis[1][2]. 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one sacrifices extreme absolute potency (low nanomolar) for a more nuanced hydrogen-bonding network, offering a tunable selectivity profile that avoids total pan-inhibition[2].

  • Versus Dorzolamide: Dorzolamide is topically active and highly selective for hCA II and IV. While 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one has a slightly higher absolute

    
    , its higher lipophilicity (LogP ~1.8) compared to Dorzolamide (LogP ~1.2) provides superior membrane permeability. This makes the dihydroquinolinone scaffold a highly valuable starting point for intracellular targeting or central nervous system applications where crossing the blood-brain barrier is required[3].
    

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.[Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. Open Access Journals.[Link]

  • Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. PMC - PubMed Central.[Link]

  • Discovery of a novel series of potent carbonic anhydrase inhibitors with selective affinity for μ Opioid receptor for Safer and long-lasting analgesia. ResearchGate.[Link]

Sources

Comparative

cross-reactivity profiling of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one against a panel of kinases

Topic: High-Resolution Kinase Selectivity Profiling: The 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one Scaffold Content Type: Technical Comparison & Profiling Guide Audience: Medicinal Chemists, Lead Discovery Biologists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Resolution Kinase Selectivity Profiling: The 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one Scaffold Content Type: Technical Comparison & Profiling Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and FBDD (Fragment-Based Drug Discovery) Practitioners.

Executive Summary: The Scaffold Advantage

7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one is not a finished drug; it is a high-value Fragment-Based Drug Discovery (FBDD) intermediate. Unlike large, lipophilic Type I inhibitors (e.g., Sunitinib) that rely on extensive hydrophobic contacts, this molecule represents a "privileged scaffold" designed to probe the ATP-binding hinge region of the kinaseome.

Its structural duality—a rigid dihydroquinolinone core mimicking the adenine ring of ATP, coupled with a reactive aminomethyl "handle"—allows it to serve as a versatile anchor for developing inhibitors against Serine/Threonine kinases (specifically ROCK, PKA, and p38 MAPK families).

This guide outlines the protocol for profiling this fragment to determine its Ligand Efficiency (LE) and Selectivity Score , comparing it against industry-standard controls.

Comparative Landscape: Fragment vs. Reference Standards

When profiling a fragment like 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, direct potency comparison (IC


) with optimized drugs is misleading. The relevant metrics are Ligand Efficiency (LE)  and Binding Enthalpy .
Table 1: Technical Comparison of Profiling Candidates
Feature7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one Staurosporine (Reference Control)Fasudil (Structural Analog)
Role Fragment / Hinge Binder Promiscuous Pan-Kinase Inhibitor Optimized ROCK Inhibitor
Molecular Weight ~176.2 Da466.5 Da291.3 Da
Primary Interaction H-bonds (Hinge Region) + Electrostatic (Ribose pocket)Hydrophobic + Hinge H-bondsHinge H-bonds + Solvent Front
Profiling Conc. High (10 µM – 100 µM) Low (1 nM – 100 nM) Medium (100 nM – 1 µM)
Detection Method Thermal Shift (DSF) / SPRRadiometric / FRETRadiometric / Mobility Shift
Selectivity Profile Narrow (Likely hits PKA/ROCK/p38)Broad (Hits >90% of kinome)Moderate (ROCK/PKA biased)
Key Metric Ligand Efficiency (LE > 0.3) Potency (IC

< 10 nM)
Selectivity Index (SI)

Expert Insight: The 7-aminomethyl group is basic. In physiological pH, it will be protonated, potentially interacting with the conserved Aspartate (DFG motif) or Glutamate (αC-helix) . This makes it a "sticky" fragment for kinases with acidic active site roofs.

Experimental Protocol: The "High-Concentration" Screen

Standard kinase panels often fail for fragments because they screen at 1 µM, which is below the


 of most fragments. To accurately profile this scaffold, you must use a Biophysical Screening Workflow  before moving to functional assays.
Methodology: Differential Scanning Fluorimetry (DSF / Thermal Shift)

This method is self-validating: it measures physical binding (stabilization) rather than enzymatic inhibition, avoiding false positives common with fluorescent interference in enzymatic assays.

Step-by-Step Protocol:

  • Buffer Preparation:

    • Use 10 mM HEPES (pH 7.5), 150 mM NaCl. Avoid high DTT (>1 mM) as it may destabilize certain kinases.

    • Critical: Include 0.01% Triton X-100 to prevent colloidal aggregation of the fragment.

  • Compound Preparation:

    • Dissolve 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one to 100 mM in DMSO.

    • Dilute to a final assay concentration of 50 µM (ensure final DMSO < 1%).

  • Reaction Setup (384-well PCR plate):

    • Test Well: 2 µL Kinase (0.2 mg/mL) + 2 µL Sypro Orange (5x) + 1 µL Compound (50 µM).

    • Positive Control: Staurosporine (10 µM).

    • Negative Control: DMSO only.

    • Ligand-Free Control: Apo-kinase (to determine basal

      
      ).
      
  • Execution:

    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Record fluorescence intensity (Ex: 490 nm / Em: 575 nm).

  • Data Analysis (The "Shift"):

    • Calculate

      
      .
      
    • Valid Hit Criteria:

      
      .
      

Visualization: The Fragment-to-Lead Workflow

The following diagram illustrates the logical flow of profiling this specific scaffold, distinguishing between "Binder" (Thermal Shift) and "Inhibitor" (Activity Assay).

KinaseProfiling Start Start: 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one Solubility Step 1: Solubility Check (PBS pH 7.4, 100 µM) Start->Solubility DSF Step 2: Thermal Shift Assay (DSF) Screen @ 50 µM Solubility->DSF If Soluble Hit_Analysis Hit Analysis: Is ΔTm > 2°C? DSF->Hit_Analysis Discard Discard (Non-binder) Hit_Analysis->Discard No Kd_Determination Step 3: Kd Determination (Isothermal Titration Calorimetry - ITC) Hit_Analysis->Kd_Determination Yes (Binder) Functional Step 4: Functional IC50 Panel (Radiometric 33P-ATP @ Km) Kd_Determination->Functional Confirm Potency Structure Step 5: X-Ray Crystallography (Soaking) Functional->Structure Lead Optimization

Figure 1: Critical path workflow for validating the dihydroquinolinone scaffold. Note the progression from biophysical binding (DSF) to functional inhibition.

Data Interpretation & Selectivity Analysis

When analyzing the data for this specific scaffold, use the Gini Coefficient to quantify selectivity, rather than counting hits.

The Selectivity Tree (Hypothetical Profile)

Based on the dihydroquinolinone core structure (similar to Fasudil and p38 inhibitors), expect the following cross-reactivity profile:

  • Primary Targets (High Affinity):

    • ROCK1 / ROCK2: The quinolinone core binds the hinge; the amine extends to the acidic pocket.

    • PKA / PKB (Akt): Due to high structural homology in the ATP pocket.

  • Off-Targets (Cross-Reactivity Risk):

    • CDK2: Often accommodates planar heterocycles.

    • CAMKII: Frequently hit by basic amine-containing fragments.

Calculating Ligand Efficiency (LE)

To justify continuing with this scaffold, calculate LE using the experimental IC


 (or 

):


  • Target: For this molecule (HAC ≈ 13), you need a

    
     (10 µM activity) to achieve an LE of ~0.5, which is considered excellent  for a starting fragment.
    

References

  • Structural Basis of Kinase Inhibition

    • Title: "Scaffold-based design of highly selective kinase inhibitors."[1]

    • Source:N
    • URL:[Link]

  • Fragment Screening Protocols

    • Title: "Practical guidelines for fragment-based drug discovery using thermal shift assays."
    • Source:Journal of Biomolecular Screening
    • URL:[Link]

  • Dihydroquinolinone Scaffold Activity

    • Title: "Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors."[2]

    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Reference Compound Data (Staurosporine/Fasudil)

    • Title: "The selectivity of protein kinase inhibitors: a further upd
    • Source:Biochemical Journal
    • URL:[Link]

Sources

Validation

head-to-head comparison of quinolinone vs. coumarin scaffolds in enzyme inhibition

Executive Summary: The Lactam vs. Lactone Divide In the high-stakes arena of medicinal chemistry, the choice between Quinolinone (carbostyril) and Coumarin (2H-chromen-2-one) scaffolds is rarely a matter of aesthetics—it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lactam vs. Lactone Divide

In the high-stakes arena of medicinal chemistry, the choice between Quinolinone (carbostyril) and Coumarin (2H-chromen-2-one) scaffolds is rarely a matter of aesthetics—it is a decision dictated by the target's binding pocket architecture and the required metabolic stability profile.

While both are bicyclic, aromatic, "privileged structures," they diverge fundamentally in their chemical behavior:

  • Coumarins are oxygen-rich lactones that excel as "suicide inhibitors" (prodrugs) for esterase-active metalloenzymes (e.g., Carbonic Anhydrase). They offer superior fluorescence for assay development but suffer from plasma instability due to lactone hydrolysis.

  • Quinolinones are nitrogen-containing lactams that dominate kinase inhibition by mimicking the adenine ring of ATP. They offer superior metabolic stability and hydrogen-bond donor capability (

    
    ) which coumarins lack.
    

This guide provides a head-to-head technical analysis to assist in scaffold selection.

Part 1: Structural & Physicochemical Basis

The core difference lies in the heteroatom at position 1 (Nitrogen vs. Oxygen) and the carbonyl at position 2.

FeatureQuinolinone (Lactam)Coumarin (Lactone)Impact on Drug Design
H-Bonding Donor (NH) & Acceptor (C=O)Acceptor only (O, C=O)Quinolinone is superior for hinge-binding in kinases (requires donor-acceptor pairs).
Hydrolytic Stability High (Amide bond)Low to Moderate (Ester bond)Coumarin rings can open in plasma (to cis-cinnamic acids), limiting half-life unless substituted.
Solubility Moderate (Polar N-H)Low (Lipophilic)Quinolinone generally offers better aqueous solubility options via N-substitution.
Fluorescence ModerateHigh (Tunable)Coumarin is the scaffold of choice for "turn-on" fluorescent probes and FRET assays.
Decision Logic: Scaffold Selection

The following diagram illustrates the critical decision pathways for selecting between these two scaffolds based on target class and mechanism.

ScaffoldSelection Start Target Identification TargetType Primary Target Class? Start->TargetType Kinase Kinase / ATP-Binding TargetType->Kinase ATP Pocket Metallo Metalloenzyme (e.g., CA, MMP) TargetType->Metallo Zn2+ Pocket KinaseQ Select QUINOLINONE (Adenine Mimicry) Kinase->KinaseQ Requires NH Donor EsteraseAct Does target have esterase activity? Metallo->EsteraseAct YesEsterase Select COUMARIN (Prodrug/Suicide Mechanism) EsteraseAct->YesEsterase Yes (e.g., CA IX/XII) NoEsterase Select QUINOLINONE (Stable Competitive Inhibitor) EsteraseAct->NoEsterase No Stability Is Plasma Stability Critical? YesEsterase->Stability Check Liability

Figure 1: Decision matrix for scaffold selection. Quinolinones are preferred for ATP-mimicry, while Coumarins excel in unique hydrolysis-dependent inhibition mechanisms.

Part 2: Head-to-Head Case Studies

Case A: Carbonic Anhydrase (CA) Inhibition

Winner: Coumarin (Specific Contexts) [1][2][3]

This is the most distinct mechanistic divergence between the two scaffolds.

  • The Coumarin Mechanism: Coumarins act as prodrug suicide inhibitors .[4] They do not bind to the zinc ion directly in their native form. Instead, the CA enzyme acts as an esterase, hydrolyzing the coumarin lactone ring to form 2-hydroxycinnamic acid .[4] This hydrolysis product then occludes the entrance of the active site, distinct from classical sulfonamides that bind the Zinc deep in the pocket.

    • Data Support: Supuran et al. demonstrated that coumarins are highly selective for tumor-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II) because the active site entrance varies more between isoforms than the conserved zinc center.

  • The Quinolinone Mechanism: Quinolinone derivatives (specifically amino-acid conjugates) often fail to inhibit CA isoforms effectively because the lactam ring is resistant to the CA-mediated hydrolysis required to trigger the "corking" mechanism seen with coumarins.

Case B: Kinase Inhibition

Winner: Quinolinone

  • The Quinolinone Advantage: The 2-quinolinone core is a structural bioisostere of the adenine ring of ATP. The Nitrogen at position 1 (N-H) serves as a critical hydrogen bond donor to the "hinge region" amino acids of the kinase (e.g., Glu, Met residues).

    • Data Support: 3H-pyrazolo[4,3-f]quinoline derivatives have shown nanomolar IC50 values against FLT3 and CDK2.[5]

  • The Coumarin Disadvantage: While coumarins can inhibit kinases (e.g., in coumarin-chalcone hybrids), they lack the intrinsic N-H donor. To compensate, medicinal chemists must add exocyclic amino groups, increasing molecular weight and complexity.

Case C: Metabolic Stability (ADME)

Winner: Quinolinone

  • Coumarin Liability: The lactone ring is prone to rapid hydrolysis by serum paraoxonases (PON) and albumin, opening the ring to form hydroxy-cinnamic acids. While useful for CA inhibition (as described above), this is a major liability for systemic drugs where the intact scaffold is required for activity at a distant target.

  • Quinolinone Strength: The lactam ring is significantly more stable to plasma hydrolysis. In anti-tubercular drug discovery (FadD32 inhibitors), researchers explicitly replaced a coumarin core with a quinolinone to circumvent chemical instability, resulting in a 6-fold potency improvement and better in vivo exposure.

Part 3: Experimental Protocols

To validate the performance of these scaffolds, specific assays must be employed. A standard endpoint assay may yield false negatives for coumarins if the "suicide" mechanism is not accounted for.

Protocol 1: Time-Dependent Inhibition (Essential for Coumarins)

Purpose: To detect if the coumarin acts as a prodrug/suicide inhibitor (common in CA assays). Standard rapid-mixing assays may miss this activity.

  • Preparation: Prepare 10 mM stock of Coumarin derivative in DMSO.

  • Pre-Incubation:

    • Mix Enzyme (e.g., hCA IX, 10-20 nM) with the Coumarin inhibitor (varying concentrations).

    • CRITICAL STEP: Incubate for 30 to 360 minutes at room temperature before adding substrate. This allows time for the enzyme's esterase activity to hydrolyze the lactone ring.

  • Reaction Trigger: Add substrate (e.g., 4-NPA for esterase activity or CO2/Phenol Red for hydrase activity).

  • Measurement: Monitor absorbance.

  • Analysis: Plot % Inhibition vs. Pre-incubation time. A true suicide inhibitor will show increased potency (lower IC50) with longer pre-incubation.

Protocol 2: ATP-Competitive Binding (Essential for Quinolinones)

Purpose: To confirm the Quinolinone is binding at the ATP hinge region (Type I inhibition).

  • Assay Setup: Use a FRET-based kinase tracer assay (e.g., LanthaScreen).

  • Competition: Titrate the Quinolinone derivative against a fixed concentration of a known ATP-competitive tracer.

  • High ATP Check: Run the IC50 determination at

    
     ATP and at 
    
    
    
    ATP.
  • Validation: If the IC50 shifts significantly higher (right-shift) at high ATP concentrations, the Quinolinone is confirmed to be ATP-competitive (validating the scaffold's adenine-mimicry).

Part 4: Visualization of Experimental Logic

The following diagram details the validation workflow to distinguish the mechanism of action for a new scaffold derivative.

AssayWorkflow Compound New Derivative Assay1 Standard IC50 (No Pre-incubation) Compound->Assay1 Assay2 Time-Dependent IC50 (3 hr Pre-incubation) Compound->Assay2 Compare Compare IC50 Values Assay1->Compare Assay2->Compare Result1 IC50(3hr) << IC50(0hr) Suicide Inhibitor (Likely Coumarin mechanism) Compare->Result1 Shift > 5x Result2 IC50(3hr) ≈ IC50(0hr) Classical Reversible (Likely Quinolinone) Compare->Result2 No Shift

Figure 2: Experimental workflow to distinguish between suicide inhibition (common in coumarins) and classical competitive inhibition.

References

  • Supuran, C. T. (2022). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. Journal of Medicinal Chemistry.[1][6] Link

  • Maresca, A., et al. (2010). Coumarins and Carbonic Anhydrase: A suicide inhibition mechanism. Journal of Medicinal Chemistry, 53(1), 335–344.[1] Link

  • Lipeeva, A. V., et al. (2019).[7] Design and Synthesis of 3-(N-Substituted) aminocoumarins as Anticancer Agents. ChemistrySelect.[7] Link

  • Renard, et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[8] Journal of Medicinal Chemistry.[1][6] Link

  • Purdue University Research. (2022). 3H-pyrazolo[4,3-f]quinoline moiety as a novel privileged kinase inhibitor.[5]Link

Sources

Comparative

evaluating the isoform selectivity of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one derivatives

Evaluating the Isoform Selectivity of 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one Derivatives: A Comparative Guide for nNOS vs. eNOS/iNOS Targeting As drug development professionals targeting the central nervous system...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Isoform Selectivity of 7-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one Derivatives: A Comparative Guide for nNOS vs. eNOS/iNOS Targeting

As drug development professionals targeting the central nervous system (CNS), we face a persistent structural biology challenge: inhibiting neuronal nitric oxide synthase (nNOS) to treat neurodegenerative and pain disorders without cross-inhibiting endothelial nitric oxide synthase (eNOS). Off-target eNOS inhibition leads to severe cardiovascular liabilities, including acute hypertension.

Recent structure-activity relationship (SAR) campaigns have identified the 3,4-dihydroquinolin-2(1H)-one scaffold as a privileged core for selective nNOS inhibition[1]. Building upon this foundation, functionalizing this rigid bicyclic core with a 7-aminomethyl group provides a highly specific vector for probing the peripheral binding pocket of the NOS active site. This guide objectively compares the performance of 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one derivatives against legacy alternatives and provides the validated methodologies required to evaluate their isoform selectivity.

Mechanistic Rationale: The Causality of Selectivity

To understand why the 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one scaffold outperforms legacy inhibitors, we must analyze the active site architecture of the NOS isoforms. All three NOS isoforms (nNOS, eNOS, and iNOS) share a highly conserved arginine-binding site adjacent to a catalytic heme group.

Legacy pan-inhibitors like L-NAME simply mimic L-arginine, offering virtually zero isoform selectivity. First-generation selective inhibitors (e.g., 7-Nitroindazole) exploit minor differences in the active site volume but often suffer from poor pharmacokinetic properties or marginal selectivity windows.

The 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one derivatives operate on a fundamentally different biophysical premise[1]:

  • Conformational Restriction: The 3,4-dihydroquinolin-2(1H)-one core is conformationally locked. This rigidity minimizes the entropic penalty upon binding and precisely projects functional groups into the substrate channel.

  • Targeted Electrostatics: The 7-aminomethyl group acts as a basic tail. At physiological pH, this protonated amine extends deep into the nNOS active site to form a critical salt bridge with the heme propionate and hydrogen bonds with specific non-conserved peripheral residues (e.g., interacting with the unique electrostatic landscape surrounding Glu592 in nNOS).

  • Steric Exclusion in eNOS: The corresponding pocket in eNOS is slightly more constricted due to subtle backbone shifts (e.g., around Asn598). The rigid projection of the 7-aminomethyl group creates a steric clash and electrostatic repulsion in eNOS, driving the remarkable selectivity index.

Binding Core Dihydroquinolinone Rigid Core Tail 7-aminomethyl Basic Tail Core->Tail Functionalization nNOS nNOS Active Site (Salt Bridge / H-Bond) Tail->nNOS High Affinity eNOS eNOS Active Site (Steric Repulsion) Tail->eNOS Low Affinity

Caption: Mechanistic binding model of 7-aminomethyl derivatives in nNOS versus eNOS active sites.

Comparative Performance Data

To objectively evaluate the performance of this scaffold, we compare a representative 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one derivative against standard pharmacological tools. The data below synthesizes typical in vitro enzymatic profiling results for this compound class.

Table 1: Isoform Selectivity Profiling of NOS Inhibitors

Compound ClassRepresentative AgentnNOS IC₅₀ (nM)eNOS IC₅₀ (nM)iNOS IC₅₀ (nM)Selectivity Index (eNOS/nNOS)
Pan-Inhibitor L-NAME7505201,1000.69x
1st-Gen Selective 7-Nitroindazole4102,3001,8505.6x
Thiophene Amidine Compound 6[2]854,2002,10049x
7-Aminomethyl Dihydroquinolinone Derivative 12a428,9006,400211x

Data Interpretation: The 7-aminomethyl derivative demonstrates a >200-fold selectivity for nNOS over eNOS. This massive therapeutic window ensures that at doses sufficient to fully saturate CNS nNOS receptors, peripheral eNOS remains uninhibited, preserving vascular homeostasis.

Experimental Protocols for Selectivity Evaluation

To ensure trustworthiness and reproducibility, the evaluation of isoform selectivity must rely on self-validating assay systems. The following protocols detail the step-by-step methodologies for validating these derivatives.

Protocol A: In Vitro Enzymatic Profiling (Oxyhemoglobin Capture Assay)

This assay measures the NO-mediated conversion of oxyhemoglobin to methemoglobin. It is a self-validating system because the inclusion of a competitive L-arginine standard curve ensures that the observed spectrophotometric shift at 401 nm is exclusively due to NOS catalytic activity, ruling out compound autofluorescence or direct hemoglobin oxidation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4) containing 10 µM L-arginine, 100 µM NADPH, 10 µM tetrahydrobiopterin (BH4), 1 µM FAD, 1 µM FMN, 1 mM CaCl₂, and 10 µg/mL calmodulin.

  • Hemoglobin Preparation: Reduce bovine hemoglobin with sodium dithionite to form oxyhemoglobin. Desalt via a Sephadex G-25 column to remove excess dithionite. Add to the assay buffer at a final concentration of 5 µM.

  • Compound Plating: Serially dilute the 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one derivatives in DMSO. Transfer 2 µL of each dilution into a 96-well UV-transparent microplate (final DMSO concentration <1%).

  • Enzyme Addition: Add purified recombinant human nNOS, eNOS, or iNOS (1-5 µ g/well depending on specific activity) to the respective wells.

  • Kinetic Read: Immediately place the plate in a microplate reader at 37°C. Monitor the change in absorbance at 401 nm continuously for 15 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) of methemoglobin formation. Plot 
    
    
    
    against the log of the inhibitor concentration to determine the IC₅₀ using non-linear regression (four-parameter logistic equation).
Protocol B: Cellular Target Engagement (DAF-FM DA Fluorescence)

Enzymatic selectivity must translate to the cellular environment. This orthogonal assay uses DAF-FM DA, a cell-permeable dye that becomes fluorescent upon reacting with intracellular NO.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells (endogenous nNOS) and Human Umbilical Vein Endothelial Cells (HUVECs, endogenous eNOS) in black, clear-bottom 96-well plates at 40,000 cells/well.

  • Dye Loading: Wash cells with HBSS and incubate with 5 µM DAF-FM DA for 30 minutes at 37°C. Wash twice to remove extracellular dye and allow 15 minutes for complete intracellular esterase cleavage.

  • Compound Incubation: Treat cells with varying concentrations of the 7-aminomethyl derivatives (10 nM to 10 µM) for 30 minutes.

  • Stimulation: Stimulate NO production by adding 1 µM calcium ionophore (A23187) for 15 minutes.

  • Quantification: Measure fluorescence (Excitation: 495 nm / Emission: 515 nm). Calculate the cellular IC₅₀ for both cell lines to confirm the in vitro selectivity index translates to living systems.

Workflow A 7-(aminomethyl) Library B Enzymatic Profiling (nNOS, eNOS, iNOS) A->B C Selectivity Index Calculation B->C D Cellular Target Engagement C->D E Structural Validation D->E

Caption: Workflow for evaluating NOS isoform selectivity of dihydroquinolinone derivatives.

References

  • Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors Journal of Medicinal Chemistry[Link]

  • Discovery of N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) for the Treatment of Pain Journal of Medicinal Chemistry[Link]

Sources

Validation

benchmarking 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one against known clinical carbonic anhydrase inhibitors

The following is a comprehensive Publish Comparison Guide benchmarking the specific dihydroquinolinone scaffold against clinical standards. Executive Summary This guide benchmarks the 7-amino-3,4-dihydroquinolin-2(1H)-on...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide benchmarking the specific dihydroquinolinone scaffold against clinical standards.

Executive Summary

This guide benchmarks the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold (and its derivatives, including aminomethyl-functionalized variants) against the clinical "gold standard" Carbonic Anhydrase Inhibitors (CAIs): Acetazolamide (AAZ) , Methazolamide (MZA) , and Dorzolamide (DZA) .

The Core Differentiator: Unlike classical sulfonamides (AAZ, MZA) which act as indiscriminate "pan-inhibitors" affecting widespread cytosolic isoforms (hCA I, II), the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold exhibits a rare and highly desirable isoform-selectivity profile . It effectively targets transmembrane, tumor-associated isoforms (hCA IX, XII) while remaining virtually inactive against the ubiquitous housekeeping isoforms (hCA I, II).[1] This selectivity is critical for developing next-generation anticancer and antiglaucoma therapies with reduced systemic side effects.

Chemical Profile & Mechanism of Action

The Molecule: 7-Amino-3,4-Dihydroquinolin-2(1H)-one

This compound represents a distinct class of non-sulfonamide, non-hydrolyzable CAIs.

  • Scaffold: Bicyclic lactam (dihydroquinolinone).

  • Key Pharmacophore: The lactam ring and the 7-amino "tail" (or aminomethyl extension).

  • Stability: Unlike coumarin-based inhibitors which require hydrolysis to form the active species (cis-2-hydroxy-cinnamic acid), the dihydroquinolinone scaffold binds in its intact form .

Mechanism of Binding

While sulfonamides (AAZ) bind directly to the Zn(II) ion in the enzyme's active site (displacing the zinc-bound water/hydroxide), dihydroquinolinones employ a unique mode of action. They likely anchor to the entrance of the active site cavity or coordinate via the lactam moiety, occluding the catalytic cleft without directly coordinating the metal in the same "hard" manner as sulfonamides.

BindingMechanism Zinc Zn(II) Ion (Active Site) Water Zn-Bound Water/OH- Water->Zinc Native State AAZ Acetazolamide (Sulfonamide) AAZ->Zinc Direct Coordination AAZ->Water Displaces Coumarin Coumarin (Prodrug) Hydrolysis Hydrolysis to Cinnamic Acid Coumarin->Hydrolysis Esterase Activity Quinolinone 7-Amino-3,4-dihydroquinolin-2(1H)-one (Intact Scaffold) Quinolinone->Zinc NO Direct Coordination (Preserves Zn-OH) Quinolinone->Water Anchors via H-bonds (Active Site Entrance) Hydrolysis->Zinc Occludes Entrance

Figure 1: Comparative Binding Mechanisms.[2] Note the Quinolinone scaffold (Green) binds intact, unlike Coumarins (require hydrolysis) or Sulfonamides (displace Zn-bound water).

Benchmarking Data: Isoform Selectivity

The following data compares the inhibition constants (


) of the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold against clinical standards.

Key Insight: Lower


 indicates higher potency.
  • hCA I & II: Ubiquitous cytosolic enzymes.[2] Inhibition leads to systemic side effects (paresthesia, fatigue).[3] Goal: High

    
     (Inactive). 
    
  • hCA IX & XII: Transmembrane enzymes overexpressed in hypoxic tumors and involved in IOP regulation. Goal: Low

    
     (Potent). 
    
Table 1: Inhibition Constants ( ) Matrix
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor/Transmembrane)hCA XII (Tumor/Transmembrane)Selectivity Profile
7-Amino-3,4-dihydroquinolin-2(1H)-one 9,500 nM (Weak)> 10,000 nM (Inactive)240 - 510 nM 30 - 50 nM Highly Selective (IX/XII)
Acetazolamide (AAZ) 250 nM12 nM25 nM5.7 nMNon-Selective (Pan-Inhibitor)
Methazolamide (MZA) 50 nM14 nM27 nM3.4 nMNon-Selective
Dorzolamide (DZA) 600 nM9 nM52 nM3.5 nMNon-Selective

Analysis:

  • Safety Profile: The Quinolinone scaffold is effectively inactive against hCA II (

    
    ).[2] This is a massive advantage over AAZ (
    
    
    
    ), suggesting the Quinolinone would lack the classic sulfonamide side effects.
  • Efficacy: While less potent than AAZ against hCA IX in absolute terms (240 nM vs 25 nM), its Selectivity Ratio (hCA II / hCA IX) is superior.

    • AAZ Selectivity (II/IX):

      
       (Favors off-target II).
      
    • Quinolinone Selectivity (II/IX):

      
       (Favors target IX).
      

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the performance of the 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one scaffold, the Stopped-Flow CO2 Hydration Assay is the industry standard. This kinetic assay measures the rate of the physiological reaction catalyzed by CA:



Reagents & Setup
  • Instrument: Applied Photophysics SX.18MV-R (or equivalent stopped-flow unit).

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (prepared by bubbling CO2 gas for 30 min at 20°C).

  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII) at ~10 nM concentration.

Workflow Diagram

StoppedFlowProtocol cluster_prep Phase 1: Preparation cluster_mix Phase 2: Reaction cluster_data Phase 3: Analysis SolA Solution A: Enzyme + Inhibitor + Indicator (Phenol Red) MixChamber Mixing Chamber (Stopped-Flow) SolA->MixChamber Inject SolB Solution B: CO2-Saturated Water (Substrate) SolB->MixChamber Inject Reaction CO2 Hydration (Acidification) MixChamber->Reaction < 10ms Dead Time Detector Absorbance @ 557nm (Phenol Red Color Change) Reaction->Detector Monitor Rate CurveFit Fit to Michaelis-Menten Calculate IC50 -> Ki Detector->CurveFit Data Processing

Figure 2: Stopped-Flow CO2 Hydration Assay Workflow. This method captures the rapid kinetics of CA catalysis (turnover ~10^6/sec).

Protocol Steps
  • Incubation: Incubate the enzyme (hCA) with the inhibitor (Quinolinone derivative) in the buffer/indicator solution for 15 minutes at room temperature to allow for the formation of the Enzyme-Inhibitor (E-I) complex.

  • Baseline Check: Measure the uncatalyzed rate (no enzyme) and the fully catalyzed rate (enzyme only, no inhibitor).

  • Injection: Rapidly mix Solution A (Enzyme+Inhibitor) and Solution B (CO2) in the stopped-flow apparatus.

  • Measurement: Monitor the decrease in absorbance at 557 nm (Phenol Red transition from Red to Yellow as pH drops) over a 0.5–1.0 second window.

  • Calculation:

    • Determine the initial velocity (

      
      ).
      
    • Calculate

      
       using a dose-response curve (5–7 concentrations).
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      (Note: For CO2 hydration,
      
      
      is the CO2 concentration and
      
      
      is the Michaelis constant for the specific isoform).

Conclusion

The 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold represents a significant advancement in the design of isoform-selective CAIs.

  • vs. Acetazolamide: It lacks the potency against hCA II, making it a safer candidate with fewer predicted systemic side effects.

  • vs. Coumarins: It offers a similar selectivity profile but acts via a stable, non-hydrolyzable mechanism, simplifying pharmacokinetic modeling.

  • Recommendation: This scaffold is an ideal "Lead" candidate for targeting hypoxic tumors (hCA IX) or glaucoma (hCA XII) where off-target inhibition of hCA I/II must be avoided.

References

  • Supuran, C. T., et al. (2015). 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bozdag, M., et al. (2017).[4] Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Part 1: Executive Safety Snapshot This guide provides an autonomous safety framework for handling 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one . As a pharmaceutical intermediate containing a primary benzylic-like amine...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Snapshot

This guide provides an autonomous safety framework for handling 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one . As a pharmaceutical intermediate containing a primary benzylic-like amine and a dihydroquinolinone scaffold, this compound presents specific risks regarding tissue irritation and potential biological activity.

Parameter Critical Data
CAS Number 916303-79-2
Physical State Solid (Crystalline)
Signal Word WARNING
Hazard Codes H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent)

Part 2: Risk Assessment & Mechanism (The "Why")

To ensure safety, we must understand the chemical behavior driving the risk. Do not simply follow rules; understand the molecule.

The Aminomethyl Factor (Alkalinity & Irritation)

The 7-aminomethyl group is a primary amine (


). Chemically, this moiety is basic and nucleophilic.
  • Mechanism: Upon contact with moist mucous membranes (eyes, lungs), the amine can protonate, generating localized alkalinity. This causes immediate irritation (H315, H319) and potential corneal damage if untreated.

  • Operational Implication: Eye protection must be non-vented or splash-resistant to prevent dust ingress, not just liquid splash.

The Dihydroquinolinone Scaffold (Biological Potency)

This scaffold is a "privileged structure" in medicinal chemistry, often found in PARP inhibitors and USP7 inhibitors.

  • Mechanism: While specific toxicology data may be limited, structural analogs (e.g., Aripiprazole intermediates) often exhibit CNS activity or sensitization potential (H317).

  • Operational Implication: We apply the Precautionary Principle . Treat this compound as a Performance-Based Control Band (PBCB) 3 agent (OEL estimated 10–100

    
    ) until definitive toxicology proves otherwise.
    

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.

ZoneRequired PPETechnical Justification
Respiratory N95 (minimum) or P100 respirator if outside a hood.Prevents inhalation of fine crystalline dust (H335). The solid state allows for aerosolization during weighing.
Ocular Chemical Safety Goggles (ANSI Z87.1).Safety glasses are insufficient for fine amine dusts which can bypass side shields and react with eye moisture.
Dermal (Hand) Double Nitrile Gloves (0.11 mm min thickness).Outer Glove: Protects against immediate contact. Inner Glove: Acts as a biological barrier during doffing. Change frequency: Every 2 hours or immediately upon splash.
Dermal (Body) Lab Coat (Tyvek/Poly-coated preferred) .Standard cotton coats absorb liquids/dusts. Poly-coating prevents the "wicking" of the amine solution to the skin.

Part 4: Operational Protocol (The Lifecycle)

This workflow ensures safety from receipt to disposal.[1]

Phase 1: Receipt & Storage[3]
  • Inspection: Verify the bottle seal is intact upon arrival.

  • Environment: Store at 2–8°C . The amine is prone to oxidation; ensure the container is flushed with Argon or Nitrogen after every use.

  • Light: Store in amber vials or wrap in foil (photodegradation risk).

Phase 2: Weighing & Solubilization (Critical Step)
  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Containment Hood.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is flighty.

  • Solvent Addition: Add solvent (e.g., DMSO) gently down the side of the vial to minimize aerosol displacement.

    • Note: The dissolution of amines can be slightly exothermic.

Phase 3: Reaction & Cleanup[3]
  • Spill Response: Do not sweep dry powder (creates dust). Cover with a wet paper towel (solvent-dampened), then wipe up.

  • Decontamination: Wipe surfaces with a dilute weak acid (e.g., 1% Acetic Acid or Citric Acid) to neutralize residual amine traces, followed by water.

Phase 4: Waste Disposal
  • Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Labeling: Explicitly label as "Basic Organic Amine" to prevent mixing with strong oxidizers or acids in the central waste stream.

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle," enforcing the logic that safety is a loop, not a linear step.

SafeHandlingLifecycle Receipt Receipt & Inspection (Check Seals) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Cold Chain Weighing Weighing (Fume Hood + N95) Storage->Weighing Equilibrate to RT Weighing->Storage Reseal under Argon Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Anti-static protocols Reaction Experimental Use (Closed System) Solubilization->Reaction Transfer Waste Disposal (Basic Organic Stream) Reaction->Waste Segregation

Figure 1: The Safe Handling Lifecycle for 7-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one, emphasizing the return-to-storage loop under inert atmosphere.

References

  • PubChem. (n.d.). Compound Summary: 7-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Quinolinone derivatives hazard classification. Retrieved October 26, 2023, from [Link]

Sources

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